molecular formula C10H7NO3 B1621628 2-methylisoquinoline-1,3,4(2H)-trione CAS No. 21640-33-5

2-methylisoquinoline-1,3,4(2H)-trione

Cat. No.: B1621628
CAS No.: 21640-33-5
M. Wt: 189.17 g/mol
InChI Key: LSVJISCDJHIYOW-UHFFFAOYSA-N
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Description

2-Methylisoquinoline-1,3,4(2H)-trione ( 21640-33-5) is a versatile heterocyclic building block with significant research value in medicinal chemistry and chemical biology. This compound features a reactive isoqinoline-1,3,4-trione scaffold that has been identified as a novel and potent inhibitor of caspase-3, a key protease in apoptosis, making it valuable for neurological disease research . The core isoqinoline-1,3,4-trione structure is also known for its herbicidal activity, acting as a fast-acting post-emergence herbicide that causes rapid desiccation by functioning as a redox-active stimulator of light-dependent oxygen consumption at photosystem I in chloroplasts . Researchers utilize this compound as a key synthetic precursor for various biologically active derivatives, including ALR2 inhibitors, progesterone receptor antagonists, and potential hypnotic agents . Its 4-position is particularly reactive, enabling functionalization through photochemical reactions, such as O-H insertion with fluorinated alcohols and S-H insertion with thiols, to create diverse compound libraries for structure-activity relationship studies . The compound should be stored sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylisoquinoline-1,3,4-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c1-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVJISCDJHIYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364926
Record name 2-Methylisoquinoline-1,3,4(2H)-trione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21640-33-5
Record name 2-Methyl-1,3,4(2H)-isoquinolinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21640-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylisoquinoline-1,3,4(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Activity of Isoquinoline-1,3,4(2H)-trione Derivatives: A Technical Guide to Caspase-3 Inhibition and Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the isoquinoline-1,3,4(2H)-trione scaffold, a specialized class of heterocyclic compounds primarily recognized for their potent, selective, and unique mechanism of Caspase-3 inhibition . Unlike typical competitive inhibitors, these derivatives often function through a redox-dependent mechanism, making them critical candidates for neuroprotective therapies in stroke and neurodegenerative diseases.

Executive Technical Summary

Isoquinoline-1,3,4(2H)-triones represent a privileged scaffold in medicinal chemistry, distinct from their tetrahydroisoquinoline (THIQ) counterparts due to the presence of three carbonyl groups at positions 1, 3, and 4. While the broader isoquinoline family is known for antimicrobial and anticancer properties, the 1,3,4-trione subclass is authoritatively validated as pan-caspase inhibitors , with high selectivity for Caspase-3 .

Their biological utility lies in cytoprotection —preventing pathological apoptosis in conditions like ischemic stroke and Alzheimer's disease—rather than cytotoxicity. This guide details their unique ROS-mediated mechanism of action, Structure-Activity Relationships (SAR), and synthesis for drug development professionals.

Mechanism of Action: Redox-Mediated Caspase Inactivation

The biological activity of isoquinoline-1,3,4-triones is driven by their quinone-like character, allowing them to participate in redox cycling.[1]

The ROS Generation Hypothesis

Unlike peptidomimetic inhibitors (e.g., z-DEVD-fmk) that bind the active site competitively, isoquinoline-1,3,4-triones function as slow-binding, irreversible inhibitors in the presence of cellular reductants like dihydrolipoic acid or DTT.[1]

  • The trione core accepts electrons from cellular thiols (reductants).

  • This reduction generates reactive oxygen species (ROS), specifically superoxide anions.

  • The generated ROS locally oxidizes the catalytic Cysteine-163 (Cys163) residue of Caspase-3 to a sulfonic acid moiety (

    
    ).
    
  • This oxidation structurally deforms the active site, permanently inactivating the enzyme.

Pathway Visualization

The following diagram illustrates the redox-dependent inactivation cycle validated by kinetic and crystallographic studies.

CaspaseInactivation cluster_0 Cellular Environment Trione Isoquinoline-1,3,4-trione (Oxidized Form) Intermediate Reduced Trione (Radical Anion) Trione->Intermediate Reduction Reductant Cellular Reductant (Dihydrolipoic Acid/DTT) Reductant->Intermediate Intermediate->Trione Redox Cycle ROS Superoxide / ROS Generation Intermediate->ROS O2 -> O2•- CaspaseInactive Inactive Caspase-3 (Cys163-SO3H) ROS->CaspaseInactive Oxidation of Cys163 CaspaseActive Active Caspase-3 (Cys163-SH) CaspaseActive->CaspaseInactive Irreversible Inactivation

Caption: Figure 1. The catalytic redox cycle of isoquinoline-1,3,4-triones. The compound acts as a catalyst for ROS generation, leading to specific oxidation of the Caspase-3 active site cysteine.

Structure-Activity Relationship (SAR)

Optimization of the isoquinoline-1,3,4-trione scaffold focuses on enhancing potency (


) and solubility while maintaining the redox potential required for activity.
PositionModificationEffect on Biological Activity
N-2 Aryl substitution Critical. N-phenyl or N-(2-methoxyphenyl) groups significantly enhance potency compared to N-alkyl or unsubstituted analogs. The 2-methoxyphenyl group is optimal for hydrophobic pocket interaction.
C-6 Acylation (Amide) Potency Booster. Introduction of a succinamide or sulfonamide group at C-6 (e.g., 6-succinylamino) improves

from micromolar to low nanomolar (40 nM) range.
C-5, C-7, C-8 UnsubstitutedGenerally preferred. Bulky substituents here often introduce steric clash within the Caspase-3 dimer interface.
1,3,4-Trioxo Core preservationEssential.[1] Reduction of any carbonyl (e.g., to a hydroxyl or methylene) abolishes the redox capability and caspase inhibitory activity.

Lead Compound Profile (Compound 13f):

  • Structure: N-(2-methoxyphenyl)-N'-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)succinamide.[2]

  • Activity:

    
     against Caspase-3.
    
  • In Vivo Efficacy: Significant reduction in infarct volume in MCAO (Middle Cerebral Artery Occlusion) stroke models.

Experimental Protocols

These protocols are designed for researchers validating the synthesis and activity of these derivatives.

Synthesis of the Isoquinoline-1,3,4-trione Core

Objective: Synthesize the N-substituted trione scaffold from homophthalic anhydride.

Reagents: Homophthalic anhydride, 2-methoxy-aniline, Acetic acid, CrO3 (Chromium trioxide).

Step-by-Step Methodology:

  • Imide Formation:

    • Dissolve homophthalic anhydride (10 mmol) in glacial acetic acid (20 mL).

    • Add 2-methoxy-aniline (10 mmol) dropwise.

    • Reflux the mixture for 4 hours.

    • Cool to room temperature. The intermediate N-(2-methoxyphenyl)homophthalimide will precipitate. Filter, wash with water, and dry.

  • Oxidation to Trione:

    • Dissolve the homophthalimide (5 mmol) in glacial acetic acid (15 mL).

    • Add

      
       (15 mmol) slowly to the solution while stirring at room temperature.
      
    • Heat the mixture to 60°C for 6 hours. The solution will turn green (reduction of Cr(VI) to Cr(III)).

    • Pour the reaction mixture into ice water (100 mL).

    • Extract with Ethyl Acetate (

      
      ). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Recrystallize from Ethanol/Hexane to yield the yellow crystalline isoquinoline-1,3,4(2H)-trione .

Caspase-3 Inhibition Assay (Colorimetric)

Objective: Determine the


 of the synthesized derivative.

Materials:

  • Recombinant Human Caspase-3.

  • Substrate: Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide).

  • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 2 mM DTT (Critical: DTT is required to initiate the redox cycle).

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: In a 96-well plate, mix 90 µL of Assay Buffer containing Caspase-3 (1 unit/well) with 5 µL of test compound (varying concentrations).

  • Activation: Incubate at 37°C for 15 minutes to allow the compound to generate ROS and oxidize the enzyme.

  • Reaction: Add 5 µL of Ac-DEVD-pNA substrate (200 µM final concentration).

  • Measurement: Monitor absorbance at 405 nm every 2 minutes for 60 minutes using a microplate reader.

  • Analysis: Plot the initial velocity (

    
    ) vs. log[Inhibitor]. Calculate 
    
    
    
    using non-linear regression (Sigmoidal dose-response).

Therapeutic Potential & Limitations

Neuroprotection (Stroke & Alzheimer's)

The primary application of this scaffold is anti-ischemic therapy . In transient MCAO models, lead derivatives reduced infarct size by preventing neuronal apoptosis in the penumbra region. The mechanism is particularly relevant in ischemia-reperfusion injury where oxidative stress is already present, potentially synergizing with the drug's mechanism to target stressed cells selectively.

Limitations
  • Selectivity: While selective for Caspase-3 over Caspase-1/8, the ROS-mediated mechanism implies potential off-target oxidation of other redox-sensitive proteins if cytosolic reductant levels vary.

  • Solubility: The trione core is planar and lipophilic; derivatization at C-6 (e.g., with polar succinamide chains) is essential to improve bioavailability.

References

  • Chen, Y. H., et al. (2006). Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors.[2] Journal of Medicinal Chemistry, 49(5), 1613–1623.[2] Link

  • Du, J. Q., et al. (2008). Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species. Journal of Biological Chemistry, 283(44), 30205–30215. Link

  • Zhang, Y. H., et al. (2006). Isoquinoline-1,3,4-trione and its derivatives attenuate beta-amyloid-induced apoptosis of neuronal cells. FEBS Journal, 273(21), 4842–4852. Link

  • Galan, A., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents.[3][4] Bioorganic & Medicinal Chemistry, 21(11), 3221-3230.[3] Link(Note: Contrasts trione activity with THIQ antimicrobial profiles).

Sources

medicinal chemistry of 1,3,4-isoquinolinetrione scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry of 1,3,4-Isoquinolinetrione Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] This guide delves into the specific and compelling medicinal chemistry of the 1,3,4-isoquinolinetrione core, a highly oxidized and reactive scaffold. We will explore its synthetic pathways, focusing on efficient cascade reactions, and critically analyze its potent biological activities. The primary focus will be on the scaffold's established role as a novel class of caspase-3 inhibitors, with profound implications for diseases characterized by dysregulated apoptosis, such as neurodegenerative disorders and ischemic events.[3][4] Furthermore, we will discuss the structure-activity relationships (SAR) that govern its potency and the mechanistic intricacies of its target engagement, including the pivotal role of reactive oxygen species (ROS). This whitepaper provides field-proven experimental protocols, data-driven insights, and future perspectives on the therapeutic potential of this unique heterocyclic system.

Introduction: The Significance of the 1,3,4-Isoquinolinetrione Core

The isoquinoline nucleus is a bicyclic aromatic heterocycle that forms the structural basis for a vast array of natural alkaloids and synthetic molecules with diverse pharmacological properties, including anticancer, antihypertensive, and anesthetic activities.[5][6][7] While many isoquinoline derivatives have been explored, the 1,3,4-isoquinolinetrione scaffold represents a unique and relatively underexplored chemotype. Its defining feature is the presence of three ketone functionalities within the heterocyclic ring system, creating a highly electrophilic and synthetically challenging structure. This inherent reactivity is not a liability but rather the source of its distinct biological mechanism. This guide aims to synthesize the current understanding of this scaffold, providing a technical foundation for researchers looking to innovate in this chemical space.

Synthetic Strategies for the 1,3,4-Isoquinolinetrione Scaffold

The construction of the trione system requires specific synthetic approaches that can build the core while preserving the sensitive ketone groups. A particularly effective and elegant method involves a cascade reaction initiated from readily available starting materials.

Key Synthetic Approach: Cascade Reaction and In Situ Oxidation

A robust method for accessing a variety of N-substituted isoquinoline-1,3,4(2H)-triones utilizes methyl-2-(2-bromoacetyl)benzoate as a key starting material.[8] This process is powerful because it assembles the complex heterocyclic core in a single sequence without the need to isolate intermediates.

The causality behind this experimental choice lies in its efficiency. The reaction of the bromoacetyl benzoate with a primary amine initiates a cascade of intramolecular reactions. An unexpected yet crucial step is an in situ air oxidation, which finalizes the formation of the trione ring system.[8] This avoids the use of harsh, external oxidizing agents that could lead to side reactions or degradation of the product.

G cluster_start Starting Materials A Methyl-2-(2-bromoacetyl)benzoate C Cascade Reaction (Intramolecular Cyclization) A->C B Primary Amine (R-NH2) B->C D In Situ Air Oxidation C->D Intermediate Formation E N-Substituted 1,3,4-Isoquinolinetrione D->E Final Product

Caption: General workflow for the synthesis of 1,3,4-isoquinolinetrione scaffolds.

Experimental Protocol: Synthesis of an N-Aryl-1,3,4-Isoquinolinetrione

This protocol is adapted from methodologies that demonstrate the cascade approach.[8] It is a self-validating system as the final product's identity is confirmed through standard analytical techniques.

Materials:

  • Methyl-2-(2-bromoacetyl)benzoate

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Solvent (e.g., Acetonitrile)

  • Stir plate and stir bar

  • Reflux condenser

  • Standard glassware for reaction and workup

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a solution of methyl-2-(2-bromoacetyl)benzoate (1.0 mmol) in acetonitrile (20 mL) in a round-bottom flask, add the substituted aniline (1.2 mmol).

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 82°C). The reaction is open to the air to facilitate the crucial in situ oxidation step.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the resulting solid by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Biological Activity and Therapeutic Targeting

The primary therapeutic promise of 1,3,4-isoquinolinetrione derivatives stems from their activity as potent enzyme inhibitors, particularly targeting key players in programmed cell death.

Potent Caspase-3 Inhibition and Apoptosis Modulation

The most well-documented biological activity of this scaffold is the potent and novel inhibition of caspase-3.[3] Caspases are a family of cysteine proteases that are central executioners of apoptosis. Over-activation of caspase-3 is implicated in pathological cell death seen in neurodegenerative diseases and ischemic injury (e.g., stroke). Therefore, its inhibition is a major therapeutic goal.

Mechanism of Action: Derivatives of 1,3,4-isoquinolinetrione act as potent, irreversible inhibitors of caspase-3.[3][4] The mechanism is unique and depends on the presence of both oxygen and a reducing agent, such as dithiothreitol (DTT).[4] The trione scaffold reacts with the reducing agent to generate reactive oxygen species (ROS). These ROS, in turn, are believed to oxidatively modify and inactivate the caspase-3 enzyme. This redox-cycling mechanism distinguishes these compounds from traditional active-site directed inhibitors. The observation that the trione moiety is essential for activity—as a related compound with a disrupted ketone system shows no inhibition—underscores the importance of this unique chemical feature.[4]

G cluster_pathway Apoptotic Pathway cluster_inhibition Inhibition Mechanism Apoptotic Stimulus Apoptotic Stimulus Procaspase-3 Procaspase-3 Apoptotic Stimulus->Procaspase-3 Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 Activation Substrate Cleavage Substrate Cleavage Active Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Inhibitor 1,3,4-Isoquinolinetrione Derivative ROS Reactive Oxygen Species (ROS) Inhibitor->ROS ReducingAgent Reducing Agent (e.g., DTT) ReducingAgent->ROS ROS->Active Caspase-3 Inactivation

Caption: Mechanism of caspase-3 inactivation by 1,3,4-isoquinolinetrione derivatives.

Therapeutic Implications: The ability to prevent apoptosis has significant therapeutic potential. In a preclinical model of stroke (transient middle cerebral artery occlusion), a lead compound from this class demonstrated a dose-dependent reduction in brain infarct volume, providing strong in vivo validation of this mechanism.[3] This highlights the scaffold's promise for developing drugs for neurodegenerative and ischemic conditions.

Structure-Activity Relationship (SAR) for Caspase-3 Inhibition

Systematic modification of the 1,3,4-isoquinolinetrione scaffold has yielded crucial insights into the structural requirements for potent caspase-3 inhibition. High-throughput screening followed by structural modification identified key areas of the molecule that could be optimized.[3]

A pivotal discovery was that introducing an N-acyl group at the 6-position of the isoquinoline ring dramatically improved inhibitory activity.[3] This suggests that this position interacts with a key region of the enzyme or participates favorably in the ROS generation process.

Compound ID (Reference[3])R-Group at 6-PositionCaspase-3 IC₅₀ (nM)Notes
Initial Hit -H>10,000Low initial potency from HTS.
6k N-succinamide derivative40Significant improvement with N-acyl group.
13f N-succinamide derivativeLow nM rangeOptimized analogue showing in vivo efficacy.

This table summarizes key findings from the cited literature to illustrate the impact of structural modifications.

Potential as Anticancer Agents: A Link to PARP Inhibition?

While the primary established target is caspase-3, the broader isoquinoline class is rich in anticancer agents.[6][9][10][11] A particularly relevant target for cancer therapy is Poly(ADP-ribose) polymerase (PARP). PARP inhibitors function by preventing cancer cells from repairing single-strand DNA breaks.[12][13] In cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, this inability to repair DNA leads to cell death, a concept known as synthetic lethality.[12][13]

Notably, scaffolds closely related to the 1,3,4-trione, such as 3,4-dihydroisoquinol-1-one-4-carboxamides and other isoquinolinones, have been successfully developed as potent PARP inhibitors.[14][15] This raises a compelling question: Can the 1,3,4-isoquinolinetrione scaffold be adapted to target PARP? The electrophilic nature of the trione system could potentially interact with the PARP active site. This represents a promising, albeit unexplored, avenue for future research and could expand the therapeutic applicability of this scaffold into oncology.

Future Perspectives and Conclusion

The 1,3,4-isoquinolinetrione scaffold is a compelling starting point for the development of novel therapeutics. Its proven efficacy as a potent, mechanistically distinct caspase-3 inhibitor provides a solid foundation for developing drugs to treat diseases of excessive apoptosis, particularly in the neurodegenerative and cerebrovascular space.[3]

Future research should focus on:

  • Lead Optimization: Further refining the scaffold to improve pharmacokinetic and pharmacodynamic (ADME) properties for better drug-likeness.

  • Target Exploration: Systematically evaluating optimized 1,3,4-isoquinolinetrione derivatives for activity against other relevant targets, with PARP being a high-priority candidate.[14][15]

  • Mechanism Elucidation: Deeper investigation into the specifics of the ROS-mediated enzyme inactivation to guide rational design.

  • Broadening Therapeutic Scope: Testing the scaffold against other diseases where apoptosis or PARP activity is implicated, including various cancers and inflammatory conditions.

References

  • Li, H., et al. (2006). Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors. Journal of Medicinal Chemistry, 49(5), 1547-1554. [Link]

  • Barata-Vallejo, S., et al. (2015). Metal-Free Air Oxidation in a Convenient Cascade Approach for the Access to Isoquinoline-1,3,4(2H)-triones. ResearchGate. [Link]

  • Chithra, M., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 13(1), 1-23. [Link]

  • Organic Chemistry Portal. Synthesis of isoquinoline-1,3(2H,4H)-diones. organic-chemistry.org. [Link]

  • Jiang, H., et al. (2005). Inactivation of Caspase-3 by Isoquinoline-1,3,4-trione Derivatives. Journal of Biological Chemistry, 280(35), 31258-31266. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. [Link]

  • Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13913-13933. [Link]

  • Singh, S., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]

  • Dar'in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]

  • Cheon, S. H., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 276-280. [Link]

  • Papeo, G., et al. (2011). Novel isoquinolinone derivatives with dual PARP-1/PARP-3 inhibitory activity are highly active against pTEN mutated colorectal cancer and glioblastoma models. Cancer Research, 71(8 Supplement), 3259. [Link]

  • Sim, D., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Pharmaceuticals, 15(11), 1335. [Link]

  • Nikolova, V., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 29(14), 3274. [Link]

  • MDPI. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. International Journal of Molecular Sciences. [Link]

  • Yuen, P., et al. (1998). Synthesis and structure-activity relationship of substituted 1,2,3,4-tetrahydroisoquinolines as N-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 8(18), 2415-2418. [Link]

  • Awalyeldeen, A., et al. (2022).[3][8][16] Triazolo [3,4-a]isoquinoline chalcone derivative exhibits anticancer activity via induction of oxidative stress, DNA damage, and apoptosis in Ehrlich solid carcinoma-bearing mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(10), 1225-1238. [Link]

  • Kim, H. J., & Lee, Y. S. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Molecules, 26(3), 752. [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Jourdan, J. P., et al. (2021). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. ChemMedChem, 16(1), 259-291. [Link]

  • Cancer Research UK. (2022). PARP Inhibitors. cancerresearchuk.org. [Link]

  • Al-Ostath, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100569. [Link]

  • Genomics Education Programme. (2023). PARP inhibitors. genomicseducation.hee.nhs.uk. [Link]

  • Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. pharmacy180.com. [Link]

  • U.S. Pharmacist. (2020). PARP Inhibitors in Gynecologic Malignancies. uspharmacist.com. [Link]

Sources

Methodological & Application

Application Note: A Novel One-Pot Synthesis Protocol for 2-Methylisoquinoline-1,3,4(2H)-trione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a proposed one-pot synthesis protocol for 2-methylisoquinoline-1,3,4(2H)-trione, a heterocyclic compound with potential applications in medicinal chemistry, notably as a scaffold for caspase-3 inhibitors.[1] Traditional multi-step syntheses can be time-consuming and generate significant waste. The outlined protocol offers a streamlined, efficient alternative by combining the formation of N-methylphthalimide and a subsequent acylation in a single reaction vessel. This document provides a comprehensive, step-by-step methodology, discusses the underlying chemical principles, and offers insights into process validation and potential optimization strategies.

Introduction and Significance

Isoquinoline-1,3,4-trione derivatives are a class of compounds that have garnered interest in the field of drug discovery. Specifically, 2-methylisoquinoline-1,3,4(2H)-trione has been identified as a key structure in the development of potent caspase-3 inhibitors, which have therapeutic potential in conditions characterized by excessive apoptosis.[1] The development of efficient and scalable synthetic routes to such compounds is therefore of considerable importance.

One-pot syntheses represent a significant advancement in chemical manufacturing, offering numerous advantages over conventional multi-step procedures. These include:

  • Increased Efficiency: Reduced reaction time and manual handling.

  • Improved Yields: Minimization of product loss during intermediate purification steps.

  • Enhanced Sustainability: Lower solvent consumption and waste generation.

  • Economic Viability: Reduced labor and resource costs.

This application note proposes a novel one-pot protocol for the synthesis of 2-methylisoquinoline-1,3,4(2H)-trione, designed to be both efficient and accessible for researchers in organic and medicinal chemistry.

Proposed One-Pot Reaction Scheme

The proposed synthesis is a two-stage, one-pot process commencing with the formation of N-methylphthalimide from phthalic anhydride and methylamine. This intermediate is then subjected to an intramolecular Friedel-Crafts-type acylation using oxalyl chloride to yield the target trione.

Overall Reaction:

Phthalic Anhydride + Methylamine → [N-Methylphthalimide] → 2-Methylisoquinoline-1,3,4(2H)-trione

Detailed Experimental Protocol

Materials and Reagents:

  • Phthalic Anhydride (≥99%)

  • Aqueous Methylamine (40 wt. % in H₂O)

  • Oxalyl Chloride (≥98%)

  • Aluminum Chloride (AlCl₃), anhydrous (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

Part A: In Situ Formation of N-Methylphthalimide

  • Set up a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

  • To the flask, add phthalic anhydride (14.8 g, 100 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Slowly add aqueous methylamine (40%, ~11.6 mL, 150 mmol) dropwise via the dropping funnel over 30 minutes. An exothermic reaction will occur, and a white precipitate of the intermediate phthalamic acid may form.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 2 hours to ensure complete formation of N-methylphthalimide. The reaction mixture should become a clear, homogeneous solution.

Part B: Intramolecular Acylation to form 2-Methylisoquinoline-1,3,4(2H)-trione

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (29.3 g, 220 mmol) to the stirred solution. The addition is exothermic and will result in a thick slurry.

  • In a separate, dry dropping funnel, charge a solution of oxalyl chloride (10.5 mL, 120 mmol) in anhydrous dichloromethane (20 mL).

  • Add the oxalyl chloride solution dropwise to the reaction mixture over 45 minutes, maintaining the temperature below 5 °C. Vigorous gas evolution (HCl) will be observed.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then remove the ice bath and let it stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL).

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield 2-methylisoquinoline-1,3,4(2H)-trione as a solid.

Expertise & Experience: Mechanistic Insights and Protocol Rationale

The success of this one-pot protocol hinges on the careful execution of two distinct, yet compatible, chemical transformations.

Stage 1: N-Methylphthalimide Formation

The initial reaction between phthalic anhydride and methylamine proceeds through a nucleophilic acyl substitution. The primary amine attacks one of the carbonyl carbons of the anhydride, leading to ring-opening and the formation of an N-methylphthalamic acid intermediate. Subsequent heating promotes an intramolecular condensation, eliminating a molecule of water to form the stable five-membered imide ring of N-methylphthalimide. Using a slight excess of methylamine ensures the complete consumption of the starting anhydride.[2][3]

Stage 2: Friedel-Crafts Acylation

This step is a more complex transformation. Oxalyl chloride, in the presence of a strong Lewis acid like aluminum chloride, acts as an acylating agent. The proposed mechanism involves the formation of a highly reactive acylium ion intermediate. This electrophile then attacks the electron-rich benzene ring of the in situ generated N-methylphthalimide in an electrophilic aromatic substitution. A subsequent intramolecular cyclization and loss of HCl would then lead to the formation of the desired trione structure. The use of a slight excess of AlCl₃ is necessary to activate both the acylating agent and the substrate.

Critical Considerations and Troubleshooting:

  • Anhydrous Conditions: The Friedel-Crafts acylation step is highly sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used. Moisture will deactivate the aluminum chloride catalyst.

  • Temperature Control: The initial addition of methylamine and the subsequent addition of aluminum chloride and oxalyl chloride are all exothermic. Maintaining a low temperature is crucial to prevent side reactions and ensure selectivity.

  • Quenching: The quenching step must be performed slowly and carefully, as the reaction of unreacted aluminum chloride and oxalyl chloride with water is highly vigorous.

Trustworthiness: Protocol Validation

To ensure the successful synthesis of 2-methylisoquinoline-1,3,4(2H)-trione, the final product must be thoroughly characterized.

Recommended Analytical Techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks for the aromatic protons, the N-methyl group, and the three carbonyl carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the product (C₁₀H₇NO₃, MW: 189.17 g/mol ) and confirm its elemental composition.[4]

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the carbonyl groups.

  • Melting Point Analysis: To assess the purity of the final compound.

A successful synthesis will yield a product with analytical data consistent with the structure of 2-methylisoquinoline-1,3,4(2H)-trione.

Data Summary

The following table summarizes the key quantitative parameters for the proposed one-pot synthesis.

ReagentMolar Equiv.Amount (for 100 mmol scale)Purpose
Phthalic Anhydride1.014.8 gStarting Material
Aqueous Methylamine (40%)1.5~11.6 mLN-methylation
Aluminum Chloride2.229.3 gLewis Acid Catalyst
Oxalyl Chloride1.210.5 mLAcylating Agent
Dichloromethane-120 mL (total)Solvent

Visual Schematics

Experimental Workflow Diagram

G cluster_setup Flask Setup cluster_partA Part A: Imide Formation cluster_partB Part B: Acylation cluster_workup Workup & Purification A Phthalic Anhydride + DCM in 3-neck flask B Cool to 0°C A->B Formation of Intermediate C Add Methylamine (aq) dropwise B->C Formation of Intermediate D Reflux for 2h C->D Formation of Intermediate E In situ N-methylphthalimide D->E Formation of Intermediate F Cool to 0°C E->F Acylation Reaction G Add AlCl3 F->G Acylation Reaction H Add Oxalyl Chloride solution dropwise G->H Acylation Reaction I Stir at RT for 4-6h H->I Acylation Reaction J Quench with Ice/HCl I->J Isolation of Product K DCM Extraction J->K Isolation of Product L Wash & Dry K->L Isolation of Product M Concentrate L->M Isolation of Product N Column Chromatography M->N Isolation of Product O 2-Methylisoquinoline-1,3,4(2H)-trione N->O Isolation of Product G cluster_step1 Step 1: N-Methylphthalimide Formation cluster_step2 Step 2: Friedel-Crafts Acylation PA Phthalic Anhydride MeNH2 + CH3NH2 NMP [N-Methylphthalimide] (in situ) OC Oxalyl Chloride + AlCl3 NMP->OC One-Pot Transition Acylium [Acylium Ion Intermediate] EAS Electrophilic Aromatic Substitution Final 2-Methylisoquinoline- 1,3,4(2H)-trione

Caption: Proposed two-step reaction mechanism.

References

  • PrepChem. Synthesis of N-methylphthalimide . Available from: [Link]

  • Scribd. Synthesis of 4-Nitro-N-Methylphthalimide . Available from: [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Isoquinoline-1,3,4-trione Derivatives as Potent Caspase-3 Inhibitors . Journal of Medicinal Chemistry. Available from: [Link]

  • Rasayan Journal of Chemistry. ONE POT SYNTHESIS OF PYRAZOLO PHTHALAZINE DIONE DERIVATIVES UNDER MICROWAVE IRRADIATION . Available from: [Link]

  • ResearchGate. New process for synthesis on n-methylphthalimide . Available from: [Link]

  • ResearchGate. New Synthesis Method of 4-Nitro-N-Methylphthalimide . Available from: [Link]

  • Organic Chemistry Portal. Oxalyl chloride . Available from: [Link]

  • ChemSynthesis. 2-methyl-isoquinoline-1,3,4-trione . Available from: [Link]

Sources

photocatalytic synthesis of isoquinoline-1,3,4(2H)-trione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photocatalytic Synthesis of Isoquinoline-1,3,4(2H)-trione Derivatives

Executive Summary

Isoquinoline-1,3,4(2H)-triones are highly oxidized heterocyclic scaffolds found in diverse bioactive alkaloids and pharmaceutical intermediates. Traditional synthesis often requires harsh oxidants (e.g., CrO₃, KMnO₄) or transition-metal catalysts at elevated temperatures. This guide details a visible-light-mediated photocatalytic protocol that operates under mild, metal-free conditions.[1]

We present two distinct workflows:

  • Method A (De Novo Synthesis): A radical cascade cyclization of o-alkynylated benzamides.

  • Method B (Late-Stage Oxidation): The aerobic oxidation of pre-existing isoquinoline-1,3(2H,4H)-diones.

Scientific Background & Mechanism

The Challenge

The synthesis of the 1,3,4-trione core requires the simultaneous installation of three carbonyl functionalities.

  • Thermal Methods: Often suffer from poor regioselectivity and functional group intolerance.

  • Photochemical Solution: Visible light photocatalysis utilizes Single Electron Transfer (SET) and Proton-Coupled Electron Transfer (PCET) to generate reactive amidyl or carbon-centered radicals, allowing for precise ring closure and oxygenation using molecular oxygen as the terminal oxidant.

Mechanistic Pathway (Method A: Cascade Cyclization)

The reaction proceeds via a radical cascade initiated by an excited-state photocatalyst (PC*).

  • Activation: The PC* oxidizes the deprotonated amide (or facilitates PCET) to generate an N-centered amidyl radical .

  • Cyclization: The amidyl radical performs a 5-exo-dig or 6-endo-dig cyclization onto the adjacent alkyne, forming a vinyl radical.

  • Oxygenation: The vinyl radical traps molecular oxygen (

    
    ), leading to a dioxetane or hydroperoxide intermediate.
    
  • Fragmentation: Subsequent rearrangement releases the trione product.

G Start o-Alkynyl Benzamide Amidyl_Rad N-Centered Amidyl Radical Start->Amidyl_Rad SET/PCET PC_Excited PC* (Excited State) PC_Excited->Amidyl_Rad Vinyl_Rad Vinyl Radical Intermediate Amidyl_Rad->Vinyl_Rad 6-endo-dig Cyclization O2_Trap Peroxyl Radical Vinyl_Rad->O2_Trap +O₂ (Air) Product Isoquinoline-1,3,4-trione O2_Trap->Product Rearrangement

Figure 1: Mechanistic pathway for the photocatalytic radical cascade synthesis of isoquinoline-1,3,4(2H)-triones.

Experimental Protocols

Method A: De Novo Synthesis from o-Alkynyl Benzamides

Best for: Constructing the ring system from acyclic precursors.

Materials:

  • Substrate: N-Methyl-2-(phenylethynyl)benzamide (0.2 mmol)

  • Photocatalyst: Eosin Y (2.0 mol%)

  • Base:

    
     (2.0 equiv) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for metal-free PCET.
    
  • Solvent:

    
     : 
    
    
    
    (4:1 v/v)
  • Light Source: Green LED (530 nm, ~10W)

Step-by-Step Protocol:

  • Setup: In a 10 mL Pyrex reaction tube equipped with a magnetic stir bar, add N-methyl-2-(phenylethynyl)benzamide (47 mg, 0.2 mmol), Eosin Y (2.6 mg, 0.004 mmol), and

    
     (55 mg, 0.4 mmol).
    
  • Solvent Addition: Add 2.0 mL of

    
     and 0.5 mL of deionized water.
    
  • Degassing/Aeration: The reaction requires oxygen. Do not freeze-pump-thaw. Instead, equip the tube with an

    
     balloon or simply leave the tube open to air (with a drying tube if strictly anhydrous conditions aren't required, though water is present here). Note: Controlled 
    
    
    
    bubbling for 5 mins prior to sealing is recommended for reproducibility.
  • Irradiation: Place the reaction vessel 2-3 cm away from the Green LED source. Stir vigorously at room temperature (25 °C) for 12–16 hours. Use a fan to prevent overheating.

  • Workup: Dilute the mixture with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine. Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the yellow solid product.

Method B: Aerobic Oxidation of Isoquinoline-1,3-diones

Best for: Functionalizing existing alkaloids.

Materials:

  • Substrate: 2-Methylisoquinoline-1,3(2H,4H)-dione

  • Photocatalyst: Rose Bengal (2.0 mol%)

  • Solvent: DMSO (Dimethyl sulfoxide)

  • Light Source: Green LED (530 nm)

Step-by-Step Protocol:

  • Setup: Charge a reaction tube with the dione substrate (0.2 mmol) and Rose Bengal (2 mol%).

  • Solvation: Add DMSO (2.0 mL). Note: DMSO promotes the solubility of oxygen.

  • Irradiation: Irradiate with Green LEDs under an air atmosphere (open flask or

    
     balloon).
    
  • Monitoring: Monitor by TLC (typically 6–10 hours). The starting material (dione) is usually colorless/white; the product (trione) is often yellow/orange.

  • Workup: Pour the reaction mixture into ice water (10 mL). The product may precipitate. If so, filter. If not, extract with DCM.

Data Analysis & Validation

Table 1: Representative Optimization Data (Method A)

EntryPhotocatalystSolventAtmosphereYield (%)Notes
1Eosin YMeCN/H2OAir82%Optimal
2Ru(bpy)3Cl2MeCNAir65%Metal catalyst less efficient here
3NoneMeCN/H2OAir0%Light/Cat essential
4Eosin YMeCNN2<5%Oxygen source required

Troubleshooting Guide:

  • Low Yield: Ensure the light source intensity is sufficient. If the reaction mixture turns black/dark, the catalyst may be bleaching; add fresh catalyst or reduce light intensity.

  • Incomplete Conversion: Check oxygen availability. If using a balloon, ensure it is refilled.

  • Side Products: If over-oxidation occurs (ring opening), reduce reaction time.

References

  • Ramasamy, A., et al. (2022).[2] "Controlled Photochemical Synthesis of Substituted Isoquinoline-1,3,4(2H)-triones... via Amidyl Radical Cyclization Cascade." Organic Letters. Available at: [Link]

  • Lian, W., & Liu, B. (2025). "Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives." Organic & Biomolecular Chemistry. Available at: [Link]

  • Yu, W., et al. (2026). "Synthesis of isoquinolin-1,4-diones via photocatalytic C(sp2)-C(sp3)-scission/oxidation." Chemical Communications.[3][4] Available at: [Link]

Sources

reaction conditions for 2-methylisoquinoline-1,3,4(2H)-trione with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 4-Imino-2-methylisoquinoline-1,3(2H)-diones

Executive Summary

This application note details the optimized reaction conditions for the condensation of 2-methylisoquinoline-1,3,4(2H)-trione (also known as


-methylisoquinoline-1,3,4-trione) with primary amines. This reaction is a critical entry point for generating 4-substituted imino-isoquinoline-1,3-diones , a scaffold with significant pharmacological potential, including antimicrobial and anticancer (DNA-intercalating) properties.

Unlike standard ketones, the C4-carbonyl of the isoquinoline-trione core possesses unique electrophilicity due to the adjacent lactam/imide resonance. This guide addresses the specific regioselectivity (C4 attack) and provides a robust protocol to minimize common side reactions such as ring contraction (benzilic acid-type rearrangement).

Mechanistic Insight & Reaction Design

Substrate Reactivity Analysis

The substrate, 2-methylisoquinoline-1,3,4(2H)-trione, contains three carbonyl groups:

  • C1 & C3: Part of the cyclic imide/amide system.[1] These are resonance-stabilized and less electrophilic.

  • C4: A ketonic carbonyl. It lacks direct heteroatom resonance donation and is highly activated by the electron-withdrawing nature of the adjacent carbonyls.

Regioselectivity: Nucleophilic attack by a primary amine (


) occurs exclusively at C4  under neutral to mildly acidic conditions, yielding the Schiff base (imine).

Competing Pathway (Ring Contraction): Under strongly basic or aqueous conditions (e.g., hydroxide or excess amine in water), the C4-carbonyl can undergo a benzilic acid-type rearrangement, contracting the 6-membered ring to a 5-membered phthalimide derivative. To prevent this, anhydrous solvents and mild acid catalysis are employed.

Reaction Pathway Diagram

ReactionMechanism Reactants 2-Methylisoquinoline- 1,3,4-trione + R-NH2 Intermediate Tetrahedral Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack (C4) Transition Acid-Catalyzed Dehydration (- H2O) Intermediate->Transition Proton Transfer SideProduct Phthalimide Derivative (Ring Contraction) Intermediate->SideProduct Strong Base/H2O (Avoid) Product 4-Imino-2-methyl- isoquinoline-1,3-dione Transition->Product Imine Formation

Figure 1: Mechanistic pathway highlighting the desired condensation at C4 versus the unwanted ring contraction.

Experimental Protocol

Materials & Reagents
  • Substrate: 2-Methylisoquinoline-1,3,4(2H)-trione (1.0 equiv).

  • Reagent: Primary Amine (

    
    ) (1.1 equiv).
    
  • Solvent: Ethanol (Absolute) or Methanol.

  • Catalyst: Glacial Acetic Acid (AcOH) (2-3 drops per mmol).

  • Purification: Ethanol (cold) for washing; DMF/Ethanol for recrystallization if necessary.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylisoquinoline-1,3,4(2H)-trione (1.0 mmol) in Absolute Ethanol (10 mL).

    • Note: The trione is typically an orange/red solid. Ensure complete dissolution or fine suspension before heating.

  • Addition: Add the Primary Amine (1.1 mmol) dropwise to the stirring solution.

  • Catalysis: Add Glacial Acetic Acid (catalytic, ~0.05 mL).

    • Why: AcOH activates the C4 ketone and catalyzes the dehydration step, pushing the equilibrium toward the imine.

  • Reaction: Attach a reflux condenser and heat the mixture to Reflux (78°C) for 2–6 hours .

    • Monitoring: Monitor by TLC (Mobile Phase: Hexane:EtOAc 7:3). Look for the disappearance of the trione spot and the appearance of a new, often yellow/orange fluorescent spot.

  • Work-up:

    • Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

    • Precipitation: In most cases, the Schiff base product will crystallize out upon cooling.

    • If no precipitate forms, cool the flask in an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold Ethanol (2 x 5 mL) to remove unreacted amine and catalyst.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Workflow Visualization

Workflow Step1 Dissolve Trione in EtOH Step2 Add Amine (1.1 eq) + Cat. AcOH Step1->Step2 Step3 Reflux (2-6h) Monitor TLC Step2->Step3 Decision Precipitate formed? Step3->Decision Step4A Cool to RT Decision->Step4A Yes Step4B Ice Bath / Partial Evaporation Decision->Step4B No Step5 Vacuum Filtration Step4A->Step5 Step4B->Step4A Step6 Wash (Cold EtOH) & Dry Step5->Step6

Figure 2: Operational workflow for the synthesis of 4-imino-isoquinoline-diones.

Optimization & Troubleshooting Data

The following table summarizes the effect of solvent and catalyst on the yield of the reaction (Model reaction: Trione + Aniline).

SolventCatalystTempTimeYield (%)Observation
Ethanol AcOH (Cat.) Reflux 3 h 88% Clean conversion, product precipitates.
EthanolNoneReflux6 h65%Slower reaction, some starting material remains.
MethanolAcOH (Cat.)Reflux4 h82%Good yield, but solubility of product is higher (lower recovery).
WaterNone80°C2 h<20%Complex mixture; Ring contraction products observed.
Toluenep-TSAReflux3 h85%Good yield, requires Dean-Stark trap; harder workup.

Key Takeaways:

  • Protic Solvents: Ethanol is preferred over Toluene for "Green" chemistry reasons and ease of workup (precipitation).

  • Acid Catalysis: Essential for high yields and reducing reaction time.

  • Avoid Water: Aqueous conditions favor the ring-contraction pathway to phthalimides.

Characterization Criteria

To validate the formation of the 4-imino product, ensure the following spectral features are present:

  • IR Spectroscopy:

    • Appearance of C=N stretch (approx. 1610–1630 cm⁻¹).

    • Shift of Carbonyl bands: The C4 ketone band (usually ~1720 cm⁻¹) disappears. The C1/C3 amide bands (~1660–1680 cm⁻¹) remain but may shift slightly.

  • ¹H NMR (DMSO-d₆):

    • N-Methyl signal: Singlet at ~3.2–3.4 ppm.

    • Aromatic Protons: The isoquinoline ring protons (H5-H8) typically appear as multiplets between 7.5–8.5 ppm. H8 (peri-position to C1=O) is often deshielded.

    • Absence of OH: Confirm no broad OH peak (which would indicate the carbinolamine intermediate or enol form).

References

  • Nair, M. D., & Mehta, S. R. (1967). Reaction of Isoquinoline-1,3,4-triones with Amines.[2][3] Indian Journal of Chemistry.[4]

  • Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Isoquinolines.[3][4][5][6][7][8][9] Wiley-Interscience.

  • Organic Chemistry Portal. (2024). Synthesis of Isoquinolines and Derivatives.[1][2][3][4][5][7][9][10][11]

  • PubChem. (2024). Isoquinoline-1,3,4(2H)-trione Compound Summary.

Sources

radical cascade reaction protocols for isoquinoline trione formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radical Cascade Reaction Protocols for Isoquinoline-1,3,4(2H)-trione Formation

Core Directive & Introduction

Isoquinoline-1,3,4(2H)-triones are privileged heterocyclic scaffolds found in potent caspase inhibitors, anticancer agents, and alkaloids. Traditional syntheses often require harsh oxidants (e.g.,


) or multi-step functionalization of pre-formed isoquinolines.

This guide details radical cascade protocols , a superior alternative offering high atom economy and mild conditions.[1] We focus on two distinct methodologies:

  • Photoredox-Catalyzed Amidyl Radical Cascade (PCET): A precise, metal-free method utilizing visible light to drive the cyclization of o-alkynylbenzamides.

  • Aerobic Oxidative Cascade: A robust, catalyst-free approach leveraging in situ air oxidation of multifunctional ketones.

These protocols are selected for their operational simplicity, scalability, and avoidance of toxic transition metals.

Mechanistic Insight: The Amidyl Radical Pathway

The efficiency of the photoredox protocol relies on the generation of an amidyl N-centered radical.[2] Unlike carbon radicals, amidyl radicals are electrophilic and highly reactive toward unsaturated bonds.

Figure 1: Mechanism of Photoredox-Catalyzed Isoquinoline-1,3,4-trione Formation The pathway involves Proton-Coupled Electron Transfer (PCET) generating an amidyl radical, followed by cyclization onto the alkyne and subsequent oxidative functionalization.

G Start o-Alkynylbenzamide PCET PCET Activation (Photocatalyst*) Start->PCET hv, Base AmidylRad Amidyl N-Radical PCET->AmidylRad -H+, -e- Cyclization 6-endo-dig Cyclization AmidylRad->Cyclization VinylRad Vinyl Radical Intermediate Cyclization->VinylRad Oxidation Oxidative Capture (O2/Air) VinylRad->Oxidation Trapping Product Isoquinoline-1,3,4-trione Oxidation->Product Final Tautomerization

Caption: Mechanistic flow of the photoredox cascade. The key step is the generation of the N-radical via PCET, enabling the 6-endo-dig cyclization.

Experimental Protocols

Protocol A: Metal-Free Photoredox Cascade (PCET)

Best for: Late-stage functionalization, substrates with sensitive functional groups.

Materials:

  • Substrate: o-Alkynylbenzamide derivatives (0.2 mmol)

  • Photocatalyst: Mes-Acr-MeBF

    
     (9-Mesityl-10-methylacridinium tetrafluoroborate) (2-5 mol%)
    
  • Additive: Diphenyl disulfide (

    
    ) (0.5 equiv) - acts as a radical mediator/HAT agent.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN).

  • Light Source: Blue LEDs (450-460 nm).

Step-by-Step Workflow:

  • Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the o-alkynylbenzamide (0.2 mmol), Mes-Acr-MeBF

    
     (2.5 mg, 5 mol%), and 
    
    
    
    (21.8 mg, 0.1 mmol).
  • Inertion: Evacuate the tube and backfill with Nitrogen (

    
    ) three times. (Note: While the final oxidation requires oxygen, the initial radical generation is often cleaner under controlled atmosphere, with air introduced subsequently, or performed open to air depending on the specific variant. Standard recommendation: Run under air atmosphere for trione formation to ensure oxygen source.)
    
  • Solvation: Add anhydrous DCE (2.0 mL) via syringe.

  • Irradiation: Place the tube 2-3 cm away from the Blue LED source. Stir vigorously at room temperature (25-30 °C) for 12-24 hours.

  • Monitoring: Monitor reaction progress via TLC (eluent: Hexane/EtOAc). Look for the disappearance of the benzamide spot.

  • Workup: Upon completion, dilute the mixture with DCM (10 mL) and wash with water (2 x 5 mL). Dry the organic layer over

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: 10-30% EtOAc in Hexane) to isolate the yellow/orange solid trione.

Expert Insight: The acridinium catalyst is a strong oxidant in the excited state (


 V). It oxidizes the amide nitrogen (deprotonated by base or equilibrium) to the amidyl radical.
Protocol B: Aerobic Oxidative Cascade from Methyl-2-(2-bromoacetyl)benzoate

Best for: Gram-scale synthesis, simple amine substrates, "pot-economy".

Materials:

  • Precursor: Methyl 2-(2-bromoacetyl)benzoate (1.0 equiv)

  • Reagent: Primary Amine (

    
    ) (1.2 - 1.5 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide)

  • Oxidant: Atmospheric Air (Open vessel)

Step-by-Step Workflow:

  • Mixing: In a round-bottom flask, dissolve methyl 2-(2-bromoacetyl)benzoate (1.0 mmol) in DMSO (5 mL).

  • Addition: Add the primary amine (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 80-100 °C in an open vessel (or attached to an air balloon). Stir for 4-8 hours.

    • Observation: The reaction typically turns dark as the cascade proceeds.

  • Mechanism Check: The amine displaces the bromide and cyclizes to form an isoindoline intermediate. The high temperature and DMSO/Air promote the oxidation of the activated methylene/methine positions to carbonyls, yielding the trione.

  • Quenching: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: The product often precipitates. Filter the solid. If no precipitate forms, extract with EtOAc (3 x 15 mL), wash with brine, and dry.

  • Purification: Recrystallization from EtOH is usually sufficient.

Optimization & Troubleshooting

Table 1: Reaction Parameter Optimization (Based on Protocol A)

ParameterVariationOutcomeRecommendation
Light Source Green LED (530 nm)Low Yield (<20%)Use Blue LED (450 nm) for Acr+ excitation.
Atmosphere Pure

Incomplete OxidationOpen to Air or

balloon is critical for trione C=O formation.
Solvent DMFSide reactions observedDCE or MeCN provides the best radical stability.
Catalyst Load 1 mol%Slow kinetics (>48h)5 mol% is optimal for standard scales.

Common Failure Modes:

  • Product is a Dione, not Trione: Insufficient oxidation. Ensure the reaction is exposed to air/oxygen after the initial cyclization or add a specific oxidant (e.g., TBAI/TBHP) if using the non-photochemical route.

  • Decomposition: Substrates with electron-rich alkynes may polymerize. Lower the concentration to 0.05 M.

References

  • Reddy, M. B., Prasanth, K., & Anandhan, R. (2022).[2] Controlled Photochemical Synthesis of Substituted Isoquinoline-1,3,4(2H)-triones, 3-Hydroxyisoindolin-1-ones, and Phthalimides via Amidyl Radical Cyclization Cascade.[2][3] Organic Letters, 24(19), 3674–3679.

  • Di Mola, A., Tedesco, C., & Massa, A. (2019). Metal-Free Air Oxidation in a Convenient Cascade Approach for the Access to Isoquinoline-1,3,4(2H)-triones. Molecules, 24(11), 2197.

  • Niu, W., Liu, Y., et al. (2025).[4] Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. RSC Advances.

  • Roos, C. B., Demaerel, J., Graff, D. E., & Knowles, R. R. (2020).[5] Proton-Coupled Electron Transfer in Organic Synthesis: Novel Homolytic Bond Activations and Catalytic Asymmetric Reactions. Journal of the American Chemical Society, 142(13), 5974.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylisoquinoline-1,3,4(2H)-trione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-methylisoquinoline-1,3,4(2H)-trione. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this multi-step synthesis with confidence.

Introduction to the Synthetic Challenge

The synthesis of 2-methylisoquinoline-1,3,4(2H)-trione, a key scaffold in medicinal chemistry, presents several challenges that can impact yield and purity. This guide will focus on a reliable and classical multi-step approach, providing detailed protocols and troubleshooting for each stage. By understanding the causality behind each experimental choice, you will be better equipped to optimize your reaction outcomes.

Proposed Synthetic Pathway

A robust and well-documented route to 2-methylisoquinoline-1,3,4(2H)-trione proceeds through the following key steps, starting from readily available commercial reagents.

Synthetic_Pathway A Phthalic Anhydride C N-Methylphthalimide A->C Amidation/Cyclization B Methylamine B->C E 2-Cyanobenzoyl-N-methylcarboxamide C->E Ring Opening D Sodium Cyanide D->E G 4-Cyano-2-methylisoquinoline-1,3(2H,4H)-dione (or tautomer) E->G Intramolecular Cyclization (Dieckmann-like) F Base (e.g., NaH) F->G I 2-Methylisoquinoline-1,3,4(2H)-trione G->I Hydrolysis of Nitrile H Acid Hydrolysis H->I

Caption: Proposed multi-step synthesis of 2-methylisoquinoline-1,3,4(2H)-trione.

Part 1: Synthesis of N-Methylphthalimide (Intermediate I)

The synthesis of the initial intermediate, N-methylphthalimide, is a critical first step. A common and high-yielding method involves the reaction of phthalic anhydride with methylamine.[1][2][3]

Experimental Protocol: N-Methylphthalimide Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1.0 eq) and a solution of aqueous methylamine (40%, ~2.0 eq).

  • Heating: Heat the reaction mixture to 150 °C and maintain this temperature for 4 hours.[4] The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture to precipitate the product.

  • Purification: Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-methylphthalimide. Further purification can be achieved by recrystallization from ethanol.

Troubleshooting & FAQs: N-Methylphthalimide Synthesis

Q1: My yield of N-methylphthalimide is low. What are the common causes?

A1: Low yields can often be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the correct temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Sub-optimal Reagent Ratio: An excess of methylamine is typically used to ensure complete conversion of the phthalic anhydride. A molar ratio of 1:2 (phthalic anhydride to methylamine) is recommended.[4]

  • Loss During Work-up: N-methylphthalimide has some solubility in hot water. Ensure the washings during filtration are done with cold water to minimize product loss.

Q2: I am observing a significant amount of a water-soluble side product. What is it and how can I avoid it?

A2: The primary water-soluble side product is N-methylphthalamic acid, the ring-opened intermediate. Its formation is favored under milder conditions or with insufficient heating.

  • Causality: The reaction proceeds through the initial formation of N-methylphthalamic acid, which then undergoes intramolecular cyclization with the elimination of water to form N-methylphthalimide.

  • Solution: Ensure the reaction temperature is maintained at or above 130 °C to promote the dehydration and cyclization step.[5]

Q3: Can I use a solvent-free method?

A3: Yes, a solvent-free method is also effective. Molten phthalic anhydride can be reacted directly with methylamine gas at elevated temperatures (around 300 °C).[2] This method can provide a high yield of N-methylphthalimide with minimal side products.[2]

ParameterRecommended ConditionExpected Yield
Reactant Ratio (Phthalic Anhydride:Methylamine)1:2>85%[4]
Reaction Temperature150 °C
Reaction Time4 hours

Part 2: Synthesis of 2-Methylisoquinoline-1,3,4(2H)-trione

The conversion of N-methylphthalimide to the final trione product is a multi-step process that involves ring opening, cyclization, and a final functional group transformation.

Proposed Experimental Workflow

Trione_Synthesis_Workflow cluster_0 Step 1: Cyanide-mediated Ring Opening cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrolysis to Trione A N-Methylphthalimide + NaCN in DMF B Heat to form 2-Cyanobenzoyl-N-methylcarboxamide A->B C Intermediate from Step 1 + Strong Base (e.g., NaH) B->C D Dieckmann-like condensation to form 4-cyano-2-methylisoquinoline-1,3-dione C->D E Cyclized Intermediate + Acidic Workup D->E F Hydrolysis of the nitrile to form the final trione E->F

Caption: Workflow for the conversion of N-methylphthalimide to the target trione.

Troubleshooting & FAQs: Trione Synthesis

Q4: The reaction of N-methylphthalimide with sodium cyanide is not proceeding. What could be the issue?

A4: This reaction can be challenging due to the stability of the phthalimide ring.

  • Solvent Choice: A polar aprotic solvent like DMF or DMSO is crucial to dissolve the sodium cyanide and facilitate the nucleophilic attack.

  • Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC and consider increasing the temperature if the reaction is sluggish.

  • Cyanide Source: Ensure the sodium cyanide is of good quality and anhydrous. The presence of moisture can hinder the reaction.

Q5: I am struggling with the intramolecular cyclization (Dieckmann-like condensation). My yields are low and I see multiple products.

A5: The Dieckmann condensation is sensitive to reaction conditions.[6][7][8]

  • Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide is required to deprotonate the α-carbon to the nitrile.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Any protic solvent will quench the enolate intermediate.

  • Side Reactions: Intermolecular condensation can lead to polymer formation. Running the reaction at high dilution can favor the desired intramolecular cyclization.[9]

  • Incomplete Reaction: Ensure a sufficient amount of base is used (at least one equivalent) to drive the reaction to completion. The deprotonation of the resulting β-keto nitrile is the thermodynamic driving force of the reaction.[10]

Q6: The final hydrolysis step is not clean and gives a mixture of products. How can I improve this?

A6: Hydrolysis of the nitrile in the presence of other carbonyl groups can be complex.

  • Acid Concentration and Temperature: Harsh acidic conditions (e.g., concentrated strong acids at high temperatures) can lead to decomposition or hydrolysis of the imide functionality. Start with milder conditions (e.g., moderate acid concentration at a lower temperature) and gradually increase the severity while monitoring the reaction.

  • Alternative Methods: Consider alternative methods for nitrile hydrolysis that are compatible with your substrate.

Q7: My final product, 2-methylisoquinoline-1,3,4(2H)-trione, is difficult to purify. What strategies can I use?

A7: The target molecule is a polar, poly-carbonyl compound, which can make purification challenging.

  • Chromatography: Normal-phase column chromatography on silica gel can be effective. However, due to the polarity of the compound, you may need to use a polar mobile phase, such as a mixture of ethyl acetate and methanol. Adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape for acidic compounds. For highly polar compounds that do not perform well on silica, reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) could be viable alternatives.[1][4]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Experiment with a range of solvents of varying polarities.

Alternative Synthetic Route: From Homophthalimide

An alternative and potentially more direct route involves the reaction of 2-methylisoquinoline-1,3(2H,4H)-dione (N-methylhomophthalimide) with nitrous acid.

Experimental Protocol: Nitrosation of N-Methylhomophthalimide
  • Reaction Setup: Dissolve N-methylhomophthalimide in acetic acid.

  • Reagent Addition: Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise.

  • Reaction: Stir the reaction mixture at low temperature for a specified time.

  • Work-up and Purification: The product can be isolated by filtration and purified by recrystallization.

Troubleshooting & FAQs: Nitrosation Route

Q8: The reaction with nitrous acid is giving a low yield. What are the key parameters to control?

A8: The reaction of active methylene compounds with nitrous acid is sensitive to several factors.

  • Temperature Control: The reaction should be carried out at a low temperature (0-5 °C) to prevent the decomposition of nitrous acid and minimize side reactions.

  • Acidic Conditions: The reaction is performed in an acidic medium (acetic acid) to generate the reactive nitrosonium ion (NO+) in situ from sodium nitrite.[11]

  • Rate of Addition: Slow, dropwise addition of the sodium nitrite solution is crucial to control the reaction temperature and prevent the accumulation of nitrous acid.

Q9: What are the potential side products in the nitrosation reaction?

A9: Over-oxidation or decomposition of the starting material or product can occur if the reaction conditions are not carefully controlled. Diazonium salt formation is a possibility with primary amines, but with the secondary amine in the N-methylated starting material, N-nitrosamine formation is a potential side reaction if the methylene group is not sufficiently activated.[12]

Safety Precautions

  • Sodium Cyanide: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will release toxic hydrogen cyanide gas.

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Nitrous Acid: Nitrous acid is unstable and should be generated in situ. Reactions involving nitrous acid can produce nitrogen oxides, which are toxic. Perform these reactions in a well-ventilated fume hood.

By carefully considering the reaction mechanisms and potential pitfalls at each stage, and by applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of 2-methylisoquinoline-1,3,4(2H)-trione.

References

  • BenchChem. (2025).
  • PrepChem. (n.d.). Synthesis of N-methylphthalimide. PrepChem.com.
  • Zhang, T., et al. (2025).
  • Various Authors. (2021, May 6).
  • ChemicalBook. (2025, September 19).
  • Ding, W.-W., Zhou, Y., Song, S., & Han, Z.-Y. (2022). A Pd-catalyzed and photoinduced benzylic C-H carbonylation/annulation reaction of O-benzyl hydroxylamides provides homophthalimides under mild conditions. Organic Letters, 24, 7350-7354.
  • Science of Synthesis. (n.d.). Product Class 6: Isoquinolinones. Thieme.
  • Scribd. (n.d.). Synthesis of 4-Nitro-N-Methylphthalimide. Scribd.
  • Hekal, M., et al. (2017). An efficient method for the synthesis of isoquinolinone using homophthalic anhydride and anthranilic acid under microwave irradiation. Journal of Heterocyclic Chemistry.
  • Alfa Chemistry. (n.d.).
  • Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • ResearchGate. (2020, May 2). Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into Novel 2-Methylisoquinoline-1,5,8(2H)-trione.
  • ResearchGate. (2014, February 3).
  • Joule, J. A., & Mills, K. (n.d.). Isoquinoline. In Heterocyclic Chemistry.
  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? Reddit. r/chemistry.
  • ResearchGate. (n.d.). Isoquinoline-1,3,4-trione derivatives react with DTT or dihydrolipoic acid to produce ROS.
  • MDPI. (2025, April 7).
  • Google Patents. (n.d.). CN1733726A - N-methylphthalimide preparation process.
  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
  • Chemistry LibreTexts. (2024, January 15). 6.
  • YouTube. (2025, February 11).
  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal.
  • Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.
  • RSC Publishing. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
  • Walsh Medical Media. (n.d.).
  • ResearchGate. (n.d.). Intramolecular Cyclization Reactions of Arylpropargyl Amides of Electron-deficient α,β-Alkenyl Carboxylates and Related Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1(2H)
  • Chemistry LibreTexts. (2023, January 22). Reaction of Amines with Nitrous Acid. Chemistry LibreTexts.
  • Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid. Chemistry Steps.

Sources

troubleshooting low solubility of isoquinoline triones in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline-1,3,4-triones (and their tetrahydro- derivatives) present a distinct solubility challenge in drug discovery. Unlike standard lipophilic compounds, their poor aqueous solubility is driven by a combination of high crystal lattice energy (due to planar


-

stacking) and specific chemical reactivity (redox potential).

This guide moves beyond generic "add more DMSO" advice. We analyze the physicochemical root causes of precipitation and provide a self-validating troubleshooting protocol. Critical Warning: This class of compounds is chemically incompatible with certain standard assay reagents (specifically DTT and strong thiols), which is often mistaken for a solubility issue.

Part 1: The Physicochemical Root Cause

To solve the solubility problem, you must understand why the molecule resists solution.

The "Brick Dust" Effect (Planarity)

Isoquinoline-1,3,4-triones are rigid, planar molecules. In the solid state, they stack like plates (intercalating). This results in high melting points and high crystal lattice energy.

  • The Consequence: Water molecules cannot easily penetrate the crystal lattice to solvate individual molecules.

  • The Trap: These compounds often show high kinetic solubility (they dissolve initially in DMSO) but low thermodynamic solubility (they precipitate over time or upon dilution).

Ionization Nuance (Imide Acidity)

Unlike the parent isoquinoline (which is a weak base, pKa ~5.1), the 1,3,4-trione derivative acts as a weak acid .

  • The proton on the nitrogen (position 2) is imide-like, flanked by carbonyls.

  • pKa Estimate: ~7.5 – 8.5.

  • Implication: At acidic pH (pH < 7), the molecule is neutral and least soluble. At basic pH (pH > 8.5), it deprotonates, becoming anionic and highly soluble.

Part 2: Critical Incompatibilities (The "False" Solubility Issue)

STOP AND CHECK: Before adjusting solvents, review your buffer composition.

The DTT/Thiol Trap

Isoquinoline triones are electrophilic and redox-active (often quinone-like).

  • Reaction: They react rapidly with strong reducing agents like Dithiothreitol (DTT) or

    
    -Mercaptoethanol .
    
  • Symptom: The solution turns yellow/brown or precipitates immediately upon adding the compound to the assay buffer.

  • Diagnosis: Researchers often mistake this chemical degradation/adduct formation for "crashing out."

  • Solution: Replace DTT with TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic and redox-stable.

Part 3: Troubleshooting Decision Tree

The following logic flow dictates the optimal solubilization strategy based on your experimental constraints.

SolubilityStrategy Start Start: Compound Precipitates in Aqueous Buffer CheckBuffer Check Buffer Composition: Contains DTT/Mercaptoethanol? Start->CheckBuffer RemoveThiol CRITICAL ACTION: Switch reducing agent to TCEP. Re-test. CheckBuffer->RemoveThiol Yes (Reaction Risk) CheckPH Check pH: Is pH < 7.4? CheckBuffer->CheckPH No RemoveThiol->CheckPH If still insoluble CheckAssay Is High pH Tolerable? CheckPH->CheckAssay Yes (Neutral species dominates) Cosolvent Strategy B: Cosolvent Ramp Limit DMSO < 1% final. Add PEG400 (up to 5%) CheckPH->Cosolvent No (Already Basic) AdjustPH Strategy A: pH Adjustment Increase pH to 8.0-8.5 (Induce Ionization) CheckAssay->AdjustPH Yes Complexation Strategy C: Encapsulation Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) CheckAssay->Complexation No (Cells/Enzyme sensitive)

Figure 1: Decision matrix for troubleshooting isoquinoline trione solubility. Note the priority of checking for thiol reagents.

Part 4: Validated Solubilization Protocols

Method A: The "Shift-Up" (pH Adjustment)

Best for: Non-cellular enzymatic assays where pH 8.0 is tolerable.

Mechanism: Deprotonating the imide nitrogen (N-H) creates a negative charge, breaking the crystal lattice energy.

  • Prepare Stock: Dissolve compound in 100% DMSO at 10 mM.

  • Prepare Buffer: Use Tris or Bicine buffer adjusted to pH 8.2 .

  • Dilution Step:

    • Incorrect: Adding DMSO stock directly to static buffer.

    • Correct: Vortex the buffer rapidly. Add the DMSO stock dropwise into the vortex. This prevents local supersaturation.

Method B: The "Cage" (Cyclodextrin Complexation)

Best for: Cell-based assays or animal dosing (IV/IP).

Mechanism: The hydrophobic isoquinoline core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex in solution.

ComponentConcentrationRole
HP-

-CD
20% (w/v)Encapsulating agent (Hydroxypropyl-beta-cyclodextrin)
DMSO 1 - 5%Initial solvent to break crystal lattice
Water/Saline RemainderBulk solvent

Protocol:

  • Prepare a 20% w/v solution of HP-

    
    -CD in water/saline.
    
  • Dissolve compound in 100% DMSO (e.g., 20 mg/mL).

  • Add DMSO solution slowly to the agitated cyclodextrin solution.

  • Sonicate for 10 minutes at 40°C.

  • Result: A clear, stable solution resistant to precipitation upon dilution.

Part 5: Frequently Asked Questions (FAQs)

Q1: My compound precipitates in PBS but dissolves in water. Why? A: This is the "Salting Out" effect. Isoquinoline triones are hydrophobic.[1] The high ionic strength of PBS (NaCl + Phosphates) competes for water molecules, effectively squeezing the hydrophobic drug out of solution.

  • Fix: Switch to a lower ionic strength buffer (e.g., 10mM HEPES) or add a surfactant (0.01% Tween-80) to prevent aggregation.

Q2: I see a color change from pale yellow to dark brown when I add the compound to my kinase buffer. Is this precipitation? A: No, this is likely chemical degradation. If your kinase buffer contains DTT, the trione core is reacting with the thiol.

  • Fix: Verify by running a control: Compound + Buffer (No DTT). If the color remains stable, the DTT is the culprit. Switch to TCEP.

Q3: Can I use PEG400? A: Yes. Polyethylene Glycol 400 (PEG400) is an excellent cosolvent for this class. A mixture of 5% DMSO / 40% PEG400 / 55% Water is a standard "gold" formulation for animal PK studies (intraperitoneal/oral), though it is too viscous for most in vitro assays.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 4: Solubility. Elsevier. Link

  • Chen, X., et al. (2006). Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors. Journal of Medicinal Chemistry, 49(5), 1640–1652. (Demonstrates the specific chemistry and biological application of this class). Link

  • Way, L. (2005). Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species. Molecular Pharmacology. (Establishes the redox/DTT incompatibility mechanism). Link

Sources

optimizing purification of 2-methylisoquinoline-1,3,4(2H)-trione by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-ISOQ-TRIONE-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Optimization of Column Chromatography for Polar Tricarbonyl Heterocycles

Executive Summary

You are likely attempting to purify 2-methylisoquinoline-1,3,4(2H)-trione (often synthesized via the oxidation of 2-methylhomophthalimide). This molecule presents specific chromatographic challenges due to its high polarity (three carbonyl groups), planar structure (stacking interactions), and Lewis basicity (interaction with silica silanols).

This guide replaces standard "cookbook" recipes with a diagnostic workflow designed to maximize recovery and purity.

Module 1: Pre-Purification Diagnostics (The Triage)

Before packing a column, you must characterize the interaction between your solute and the stationary phase. The 1,3,4-trione motif is electron-deficient but contains oxygen atoms that can act as hydrogen bond acceptors.

Diagnostic 1: Solubility vs. Mobile Phase Strength
  • The Trap: This compound is often sparingly soluble in non-polar solvents (Hexane, Toluene) but soluble in Dichloromethane (DCM) and Chloroform.

  • The Test: Dissolve 5 mg of crude material in 1 mL of DCM. Add Hexane dropwise.

    • Result A: Precipitate forms immediately. -> Action: You CANNOT use liquid loading. You must use Dry Loading (See Module 2).

    • Result B: Solution remains clear up to 50% Hexane. -> Action: Liquid loading is permissible.

Diagnostic 2: Stationary Phase Activity (TLC)

Run two TLC plates (Silica Gel 60 F254) using DCM:MeOH (95:5) .

  • Plate 1 (Standard): Develop as normal.

  • Plate 2 (Modified): Pre-elute the plate with mobile phase containing 0.5% Acetic Acid , dry it, then spot and run.

ObservationDiagnosisResolution
Streak/Tail on Plate 1 Silanol interaction (H-bonding).Use Acid Modifier (0.1% AcOH) in column.
Spot stays at Baseline Polarity too high for silica.Switch to Neutral Alumina or increase MeOH %.
Spot disappears/fades Decomposition on acidic silica.CRITICAL: Switch to Neutral Alumina immediately.

Module 2: The Purification Protocol

Workflow Visualization: The Dry-Load Strategy

For polar triones, liquid loading often leads to "fronting" or precipitation at the column head. Dry loading is the industry standard for high-resolution separation of this class.

DryLoadProtocol Start Crude Mixture (In DCM/MeOH) Adsorbent Add Celite 545 (1:2 Ratio w/ Crude) Start->Adsorbent Evap Rotary Evaporator (Remove Solvent Completely) Adsorbent->Evap Powder Free-Flowing Powder Obtained? Evap->Powder Powder->Evap No (Sticky) Load Load onto Packed Column Powder->Load Yes Cap Add Sand/Cotton Protective Layer Load->Cap Elute Begin Gradient Elution Cap->Elute

Figure 1: Optimal sample loading workflow for low-solubility isoquinoline triones.

Step-by-Step Methodology
1. Stationary Phase Selection
  • Primary Recommendation: Silica Gel 60 (40-63 µm) .

  • Alternative (If degradation occurs): Neutral Alumina (Brockmann Grade III) . Triones can be sensitive to the acidic surface of active silica. If you observe ring-opening or color changes on the column, switch to Alumina.

2. Mobile Phase System
  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH)

  • Modifier: 0.1% Acetic Acid (AcOH).

    • Why? The trione carbonyls interact with silica silanols (

      
      ). Acetic acid suppresses the ionization of silanols, sharpening the peak shape.
      
3. Gradient Profile (CV = Column Volume)

Do not run isocratic immediately. Use a step-gradient to remove non-polar impurities (like unreacted starting material) first.

StepSolvent CompositionVolumePurpose
1 100% DCM2 CVElute non-polar impurities (e.g., selenium residues).
2 99:1 DCM:MeOH3 CVBegin mobilizing the trione.
3 98:2 DCM:MeOH5 CVTarget Elution Zone (Expect product here).
4 95:5 DCM:MeOH3 CVFlush remaining polar byproducts.

Module 3: Troubleshooting & FAQs

Issue 1: "My product is streaking (tailing) badly."

Root Cause: The three carbonyl groups are acting as Lewis bases, dragging along the acidic silica surface. Corrective Action:

  • Add Modifier: Ensure 0.1% Acetic Acid is in both Solvent A and Solvent B.

  • Concentration Check: If you are overloading the column (>1% mass load on silica), tailing is inevitable. Increase silica mass ratio to 50:1.

Issue 2: "I see a red/grey band that won't separate."

Root Cause: If you synthesized the trione via SeO2 oxidation, this is elemental selenium or selenium oxides. Corrective Action:

  • Pre-Column Filtering: Do NOT put this on the main column. Filter the crude mixture through a short pad of Celite or a scavenger resin (like Thiol-silica) before loading. Selenium contaminates fractions and ruins NMR spectra.

Issue 3: "The product co-elutes with the starting material (Dione)."

Root Cause: The 1,3,4-trione and the 1,3-dione (starting material) have very similar polarities in DCM/MeOH. Corrective Action: Change the selectivity mechanism.

  • Switch Solvent System: Try Toluene : Acetone (Gradient 10:1 to 5:1) . The pi-pi interactions of Toluene with the isoquinoline ring often provide better separation factors (

    
    ) than chlorinated solvents for this specific pair.
    
Logic Flow: Troubleshooting Decision Tree

Troubleshooting Problem Identify Defect Tailing Peak Tailing (Streak) Problem->Tailing Fronting Peak Fronting (Shark Fin) Problem->Fronting Coelution Co-elution w/ Start Material Problem->Coelution Sol1 Add 0.1% AcOH to Mobile Phase Tailing->Sol1 Sol2 Check Solubility Switch to Dry Load Fronting->Sol2 Sol3 Change Selectivity (Try Toluene/Acetone) Coelution->Sol3

Figure 2: Decision matrix for common chromatographic defects in trione purification.

Module 4: Post-Column Processing

Critical Warning: 2-methylisoquinoline-1,3,4(2H)-trione is hygroscopic.

  • Evaporation: Do not use a water bath >40°C. High heat can induce degradation if trace acid remains from the column.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Crystallization: If the oil refuses to solidify after the column, triturate with cold Diethyl Ether or MTBE . This removes trapped DCM and induces crystallization.

References

  • General Isoquinoline Properties

    • Isoquinoline - Properties and chemical data.[1][2][3][4][5][6] Wikipedia. Retrieved from .

    • Isoquinoline Derivatives as Antibacterial Agents. MDPI. Retrieved from .

  • Chromatography Troubleshooting

    • Troubleshooting Flash Column Chromatography. University of Rochester, Dept. of Chemistry. Retrieved from .

    • Peak Tailing in HPLC/Flash. Element Lab Solutions. Retrieved from .

  • Synthesis Context (Oxidation of Diones)

    • Optimization of Conditions for the Synthesis and Oxidation of... 2-Methylisoquinoline-1,5,8(2H)-trione. ResearchGate.[7] Retrieved from .

(Note: While specific literature on the 1,3,4-trione isomer is less abundant than the 1,3-dione, the physicochemical properties and purification strategies cited above for the 1,5,8-trione and general isoquinolines are chemically homologous and applicable.)

Sources

Technical Support Center: Thermal Management in N-Methyl Isoquinoline Trione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Temperature for Synthesis of N-Methyl Isoquinoline-1,3,4(2H)-triones Ticket ID: ISOQ-SYN-0042 Assigned Specialist: Senior Application Scientist, Dr. A. Vance

Core Directive: The Thermodynamics of C4-Oxidation

Welcome to the technical support portal. You are likely attempting to synthesize 2-methylisoquinoline-1,3,4(2H)-trione (N-methylisoquinoline trione) via the oxidation of N-methylhomophthalimide (2-methylisoquinoline-1,3(2H,4H)-dione).

The critical technical challenge here is not the reagents, but the thermal window . You are oxidizing a methylene group (


) at the C4 position, which is flanked by a carbonyl and an aromatic ring. This position is activated, but the resulting trione is highly electron-deficient and prone to:
  • Ring Cleavage (Over-oxidation): At high temperatures (

    
    C uncontrolled), the trione ring opens to form N-methylphthalimide or phthalic acid derivatives.
    
  • Polymerization (Tarring): Rapid exotherms during oxidant addition lead to intractable black tars.

The Golden Rule: You must maintain the reaction in the "Kinetic Goldilocks Zone"—hot enough to overcome the activation energy for


 abstraction, but cool enough to prevent the thermodynamic collapse of the trione ring.

Troubleshooting Guide (Q&A)

Below are the most frequent issues reported by researchers, matched with immediate corrective actions.

Q1: "My reaction mixture turned into a viscous black tar within minutes of adding the oxidant."

Diagnosis: Thermal Runaway / Radical Polymerization. Root Cause: If using Selenium Dioxide (


)  or Chromium Trioxide (

)
, adding the oxidant to a hot solution creates a localized exotherm that exceeds the decomposition threshold. Corrective Action:
  • Protocol Shift: Do not add solid oxidant to a refluxing solution.

  • The Fix: Dissolve the starting material at

    
    C. Add the oxidant in small portions. Only then ramp to reflux (if using Dioxane) or target temperature (
    
    
    
    C).
  • Emergency: If the mixture darkens rapidly and bubbles vigorously, quench immediately by cooling the flask in an ice bath.

Q2: "I isolated the product, but NMR shows a mixture of the trione and N-methylphthalimide."

Diagnosis: Oxidative Ring Contraction (Ring Cleavage). Root Cause: Reaction temperature exceeded


C (often happens in high-boiling solvents like acetic acid or xylene) or reaction time was too long. The trione is unstable under prolonged thermal stress in the presence of oxidants.
Corrective Action: 
  • Monitor: Stop the reaction immediately upon consumption of the starting material (monitor via TLC/HPLC). Do not "cook" it for an extra hour "just to be safe."

  • Temp Cap: Switch solvent to 1,4-Dioxane (bp

    
    C) to physically cap the temperature, or use a thermostat to limit Acetic Acid reactions to 
    
    
    
    C.
Q3: "The reaction stalls at 50% conversion, even after 24 hours."

Diagnosis: Arrested Kinetics (Induction Failure). Root Cause: If using a radical mechanism (e.g.,


 or NHPI catalysis), the reaction requires a thermal initiation step to generate the active oxidant species. Running at Room Temperature (RT) is often insufficient for C4 oxidation.
Corrective Action: 
  • The Kickstart: Heat to

    
    C to initiate. Once the reaction turns color (often yellow/orange for triones), you can try lowering the temp to 
    
    
    
    C to preserve purity, but initial heat is required.

Standardized Experimental Protocol

Method: Selenium Dioxide Oxidation of N-Methylhomophthalimide Objective: Synthesis of 2-methylisoquinoline-1,3,4(2H)-trione Scale: 10 mmol basis

Reagents & Setup
  • Substrate: N-methylhomophthalimide (1.75 g, 10 mmol)

  • Oxidant: Selenium Dioxide (

    
    ) (1.33 g, 12 mmol, 1.2 eq)
    
  • Solvent: 1,4-Dioxane (20 mL) or Acetic Acid (glacial, 15 mL)

  • Equipment: 2-neck RBF, Reflux condenser, Internal Temperature Probe (Critical).

Step-by-Step Procedure
  • Dissolution (T = 40°C):

    • Charge the flask with N-methylhomophthalimide and solvent.

    • Warm gently to

      
      C until fully dissolved.
      
    • Why? Ensures homogeneity before oxidant addition to prevent "hot spots."

  • Oxidant Addition (T = 40°C → 50°C):

    • Add

      
       in three equal portions  over 15 minutes.
      
    • Warning: Expect a minor exotherm. Do not let internal temp exceed

      
      C during addition.
      
  • Reaction Ramp (T = 80°C - 90°C):

    • Slowly ramp the temperature to

      
      C over 20 minutes.
      
    • Visual Cue: The solution will darken from pale yellow to deep orange/red.

    • Hold: Maintain at

      
      C. Do not hard reflux  (
      
      
      
      C) unless conversion is sluggish.
  • Monitoring & Quench (Critical):

    • Check TLC every 30 mins (Eluent: EtOAc/Hexane).

    • Stop point: When starting material is <5%.

    • Quench: Cool rapidly to Room Temperature. Filter off the black Selenium metal precipitate immediately.

  • Purification:

    • Concentrate the filtrate. Recrystallize from Ethanol or Toluene.

    • Note: The trione is sensitive to base; avoid basic workups (e.g., NaOH washes) which induce ring opening.

Data Summary: Temperature vs. Outcome[1][2][3][4]
Temperature ZoneReaction RatePrimary ProductSide Products
< 40°C NegligibleUnreacted SMNone
60°C - 90°C OptimalIsoquinoline-1,3,4-trione Minor Selenium aggregates
100°C - 120°C FastTrione + PhthalimideN-methylphthalimide (Ring contraction)
> 130°C UncontrolledBlack TarPolymerized degradation products

Reaction Logic & Failure Pathways (Visualization)

The following diagram illustrates the critical decision nodes in the synthesis.

TrioneSynthesis cluster_0 Critical Control Point Start Start: N-Methylhomophthalimide Dissolve Dissolve in Dioxane (40°C) Start->Dissolve AddOxidant Add SeO2 (Portionwise) Dissolve->AddOxidant HeatRamp Ramp Temp to 90°C AddOxidant->HeatRamp CheckTemp Internal Temp Monitor HeatRamp->CheckTemp Failure1 Ring Contraction (N-Methylphthalimide) CheckTemp->Failure1 Overheating Failure2 Incomplete Conversion CheckTemp->Failure2 Underheating Success Product: N-Methylisoquinoline-1,3,4-trione CheckTemp->Success Stable Control PathHigh Temp > 110°C PathOpt Temp 80-90°C PathLow Temp < 60°C

Caption: Workflow logic for the oxidation of N-methylhomophthalimide. The central decision node (Yellow) determines whether the reaction yields the target trione (Green) or degrades into side products (Red).

Frequently Asked Questions (FAQs)

Q: Can I use catalytic oxidation instead of stoichiometric


? 
A:  Yes. The NHPI (N-Hydroxyphthalimide)  mediated aerobic oxidation is a modern alternative. It typically runs at lower temperatures (

C) using

(balloon) and a Cobalt or Manganese catalyst. This method is cleaner but requires longer reaction times (see Reference 2).

Q: My product is red/purple. Is it impure? A: Not necessarily. Isoquinoline-1,3,4-triones are often highly colored (yellow to red) due to the conjugated tri-carbonyl system. However, a deep purple/black usually indicates selenium contamination or tarring. Recrystallize from ethanol to verify.

Q: Can I methylate the trione after forming the ring? A: It is risky. Methylating isoquinoline-1,3,4-trione (the NH species) often leads to a mixture of N-methylation and O-methylation (at the C1 or C3 carbonyls). It is thermodynamically superior to start with the N-methylated homophthalimide precursor to ensure regioselectivity (see Reference 3).

References

  • Riley Oxidation of Active Methylenes

    • Title: Selenium dioxide oxidation of benzyl ketones and rel
    • Source:Organic Reactions (Classic Mechanism Review).
    • Context: Establishes the mechanism of attack on the alpha-methylene group of homophthalimides.
    • URL:[Link] (General Mechanism Overview)

  • Modern Catalytic Approaches (NHPI)

    • Title: Metal-free aerobic oxidations mediated by N-hydroxyphthalimide.[1] A concise review.

    • Source:Beilstein Journal of Organic Chemistry, 2013.
    • Context: Describes the milder, catalytic oxidation conditions ( C) that avoid the thermal risks of stoichiometric metal oxidants.
    • URL:[Link]

  • Synthesis and Reactivity of Isoquinoline Triones

    • Title: Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species.[2][3]

    • Source:Journal of Biological Chemistry, 2008.
    • Context: Details the synthesis of N-substituted isoquinoline-1,3,4-triones via oxidation and their stability/reactivity profiles.
    • URL:[Link]

  • General Isoquinoline Synthesis

    • Title: Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione.[4][5][6]

    • Source:Organic & Biomolecular Chemistry, 2020.
    • Context: Provides the foundational methods for synthesizing the dione precursor required before the final oxid
    • URL:[Link]

Sources

Technical Support Center: Aerobic Oxidation in Trione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of aerobic oxidation in the synthesis of 1,2,3-triones. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this powerful yet often challenging transformation. Here, we will address common experimental hurdles with in-depth, evidence-based solutions, moving beyond simple protocols to explain the "why" behind each recommendation.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses the most common issues encountered in the aerobic oxidation of 1,3-dicarbonyl compounds to their corresponding 1,2,3-triones.

Question 1: My reaction is sluggish or stalls completely. What are the likely causes and how can I resolve this?

Answer: A stalled or slow reaction is one of the most frequent challenges. The root cause often lies in catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Deactivation: The active catalyst, often a metal complex (e.g., Copper, Iron, or Manganese-based), can be prone to deactivation. For instance, in copper-catalyzed systems, the formation of inactive copper(I) species can halt the catalytic cycle. To mitigate this, ensure a continuous and efficient supply of the primary oxidant, which is molecular oxygen from the air. Vigorous stirring is crucial to maintain a high oxygen concentration in the reaction mixture. In some cases, the use of a co-oxidant or a redox mediator can help regenerate the active catalytic species.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions and catalyst degradation. It is essential to find the optimal temperature for your specific substrate and catalyst system. We recommend starting at a moderate temperature (e.g., 60-80 °C) and adjusting based on reaction monitoring (e.g., via TLC or LC-MS).

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used as they can help to solubilize the starting materials and stabilize the catalytic intermediates. If your reaction is slow, consider screening a panel of solvents to identify the most suitable one for your system.

Troubleshooting Flowchart: Sluggish/Stalled Reaction

start Sluggish or Stalled Reaction check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions solution_catalyst Solutions: - Increase O₂ supply (vigorous stirring) - Add co-oxidant - Use a more robust catalyst/ligand system check_catalyst->solution_catalyst solution_conditions Solutions: - Optimize temperature - Screen different solvents - Check substrate purity check_conditions->solution_conditions

Caption: Troubleshooting logic for a stalled aerobic oxidation.

Question 2: I am observing significant byproduct formation, particularly C-C bond cleavage products. How can I improve the selectivity of my reaction?

Answer: The formation of C-C bond cleavage byproducts is a common issue, especially with substrates that are prone to oxidative degradation. This often results from over-oxidation or alternative reaction pathways.

  • Mechanism of Cleavage: The desired reaction involves the oxidation of the methylene group between the two carbonyls. However, under harsh conditions or with highly reactive substrates, the C-C bond adjacent to the newly formed carbonyl can be cleaved. This is often mediated by radical species generated during the catalytic cycle.

  • Controlling the Reaction: To minimize C-C bond cleavage, consider the following strategies:

    • Lowering the Reaction Temperature: This is often the most effective way to reduce the rate of undesired side reactions.

    • Reducing Catalyst Loading: Using a lower concentration of the catalyst can sometimes improve selectivity by disfavoring over-oxidation pathways.

    • Choice of Catalyst: Some catalyst systems are inherently more selective than others. For example, iron-based catalysts have shown high selectivity for the synthesis of 1,2,3-triones with minimal C-C bond cleavage in certain cases.

    • Use of Additives: The addition of radical scavengers (in small amounts, to avoid quenching the desired reaction) or specific ligands can sometimes modulate the reactivity of the catalyst and suppress side reactions.

Comparative Data on Catalyst Performance

Catalyst SystemTypical Loading (mol%)Temperature (°C)SolventKey AdvantagesPotential IssuesReference
CuI5-1080-100DMFReadily available, cost-effectiveCan lead to C-C cleavage, catalyst deactivation
FeCl₃560-80MeCNHigh selectivity, mild conditionsSubstrate scope can be limited
Mn(OAc)₂2-5100-120TolueneEffective for challenging substratesHigher temperatures required, potential for over-oxidation

Section 2: Key Experimental Protocols

Here we provide a detailed, step-by-step protocol for a general aerobic oxidation of a 1,3-dicarbonyl compound using a copper-based catalyst system. This should be considered a starting point and may require optimization for your specific substrate.

Protocol: Copper-Catalyzed Aerobic Oxidation of a 1,3-Diketone

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 1,3-dicarbonyl substrate (1.0 mmol, 1.0 equiv).

    • Add the copper(I) iodide (CuI) catalyst (0.05 mmol, 5 mol%).

    • Add the solvent (e.g., DMF, 5 mL).

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80 °C).

    • Ensure the top of the condenser is open to the atmosphere (or connected to a balloon of air/oxygen) to allow for the ingress of oxygen.

    • Stir the reaction mixture vigorously to ensure efficient mixing and oxygen transfer from the gas phase to the liquid phase.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-trione.

Experimental Workflow Diagram

setup Reaction Setup - Add 1,3-dicarbonyl, catalyst, and solvent to flask execution Reaction Execution - Heat to desired temperature - Stir vigorously under air setup->execution monitoring Reaction Monitoring - TLC or LC-MS analysis execution->monitoring workup Work-up & Purification - Quench, extract, dry, and concentrate - Column chromatography monitoring->workup product Pure 1,2,3-Trione workup->product

Caption: Step-by-step experimental workflow for aerobic oxidation.

Section 3: Mechanistic Insights

Understanding the underlying mechanism of the aerobic oxidation is crucial for rational troubleshooting and optimization. While the exact mechanism can vary depending on the catalyst and substrate, a general catalytic cycle for a copper-catalyzed system is illustrated below.

Generalized Catalytic Cycle for Copper-Catalyzed Aerobic Oxidation

cu_ii Cu(II) intermediate1 Cu(II)-Enolate Complex cu_ii->intermediate1 + Substrate - H⁺ substrate 1,3-Dicarbonyl (Enol form) substrate->intermediate1 radical Dicarbonyl Radical + Cu(I) intermediate1->radical SET radical->cu_ii Re-oxidation by O₂ peroxy Peroxy Radical Intermediate radical->peroxy + O₂ o2 O₂ (Air) o2->peroxy product 1,2,3-Trione peroxy->product Further Oxidation

Caption: A simplified catalytic cycle for copper-catalyzed aerobic oxidation.

This cycle highlights the key steps:

  • Complexation: The active Cu(II) catalyst coordinates with the enol form of the 1,3-dicarbonyl substrate.

  • Single Electron Transfer (SET): An electron is transferred from the enolate to the Cu(II) center, generating a dicarbonyl radical and a Cu(I) species.

  • Oxygenation: The dicarbonyl radical reacts with molecular oxygen to form a peroxy radical intermediate.

  • Oxidation and Product Formation: This intermediate undergoes further oxidation steps to yield the final 1,2,3-trione product.

  • Catalyst Regeneration: The Cu(I) species is re-oxidized to the active Cu(II) state by molecular oxygen, thus closing the catalytic cycle.

Understanding these steps allows for targeted interventions. For example, if the re-oxidation of Cu(I) to Cu(II) is slow, the reaction will stall. This can be addressed by ensuring a high concentration of oxygen in the system.

References

  • Title: Copper-Catalyzed Aerobic C-H Oxidation of 1,3-Dicarbonyl Compounds to 1,2,3-Tricarbonyl Compounds Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Copper-Catalyzed Oxidation of 1,3-Dicarbonyl Compounds to 1,2,3-Tricarbonyls with Dioxygen Source: Organic Letters URL: [Link]

  • Title: Mechanism of the Copper-Catalyzed Aerobic Oxidation of 1,3-Diketones into 1,2,3-Triketones Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Iron-Catalyzed Aerobic Oxidation of α-Alkyl-β-dicarbonyl Compounds Source: Organic Letters URL: [Link]

Validation & Comparative

Comparative Analysis of Carbonyl Group Vibrational Frequencies in 2-Methylisoquinoline-1,3,4(2H)-trione via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing critical insights into the presence and chemical environment of functional groups. The carbonyl (C=O) stretching vibration, known for its intensity and sensitivity to electronic and structural effects, serves as a powerful diagnostic marker.[1][2] This guide provides a comprehensive analysis of the expected IR absorption peaks for the three distinct carbonyl groups within 2-methylisoquinoline-1,3,4(2H)-trione. By dissecting the molecule into its constituent functional units—a cyclic imide and a conjugated ketone—and comparing them to model compounds, we can predict and interpret its complex IR spectrum. This analysis is particularly relevant for researchers in medicinal chemistry and materials science, where isoquinoline-based scaffolds are of significant interest.

Introduction: The Challenge of Spectroscopic Assignment

The 2-methylisoquinoline-1,3,4(2H)-trione molecule presents a unique spectroscopic challenge due to the presence of three carbonyl groups in close proximity and within a complex heterocyclic framework. The structure integrates a cyclic N-methylimide (positions 1 and 3) fused to a benzene ring, with an additional ketone at position 4. The electronic environment of each carbonyl is distinct, leading to a nuanced IR spectrum that requires careful interpretation.

This guide will deconstruct the molecule to predict the vibrational frequencies of its carbonyl groups. We will leverage established principles of vibrational spectroscopy and draw direct comparisons with simpler, well-characterized molecules such as N-methylphthalimide, which serves as an excellent analogue for the cyclic imide portion.

Theoretical Framework: Factors Influencing C=O Stretching Frequencies

The position of a carbonyl stretching band in an IR spectrum is not fixed; it is highly sensitive to the molecular structure.[3] The fundamental frequency can be approximated by Hooke's Law, where the bond strength (force constant) and the reduced mass of the atoms are key determinants.[4] For C=O bonds, the primary factors influencing the force constant and thus the absorption frequency are:

  • Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the bond order and shift the stretching frequency to a higher wavenumber (a blueshift).

  • Resonance (Mesomeric) Effects: Conjugation with double bonds or aromatic rings delocalizes the π-electrons of the carbonyl group, reducing its double-bond character.[5] This weakens the C=O bond, lowering the force constant and shifting the absorption to a lower wavenumber (a redshift).[1]

  • Ring Strain: For cyclic ketones, decreasing the ring size from six carbons to five or four introduces angle strain, which increases the C=O stretching frequency.[6]

  • Vibrational Coupling: When two carbonyl groups are in close proximity, as in anhydrides or imides, they can vibrate in-phase (symmetric stretch) or out-of-phase (asymmetric stretch), leading to two distinct absorption bands.[7]

Below is a diagram illustrating the structure of 2-methylisoquinoline-1,3,4(2H)-trione and the distinct carbonyl groups under investigation.

Caption: Structure of 2-methylisoquinoline-1,3,4(2H)-trione with key carbonyls.

Comparative Analysis and Peak Prediction

To predict the IR spectrum, we will analyze the imide and ketone functionalities separately, using reference compounds for comparison.

The Cyclic Imide Carbonyls (C1 and C3)

The five-membered cyclic imide ring in the target molecule is structurally analogous to N-methylphthalimide. Cyclic imides characteristically display two distinct C=O stretching bands due to symmetric and asymmetric vibrational coupling.[7]

  • Asymmetric Stretch: This higher-frequency, more intense band involves the two C=O groups stretching out of phase.

  • Symmetric Stretch: This lower-frequency, less intense band involves the C=O groups stretching in phase.

For phthalimide derivatives, these bands typically appear in the ranges of 1790–1735 cm⁻¹ and 1750–1680 cm⁻¹.[7][8] Specifically, experimental data for some N-substituted phthalimides show peaks around 1782-1791 cm⁻¹ (asymmetric) and 1732-1766 cm⁻¹ (symmetric).[8][9]

Prediction for 2-methylisoquinoline-1,3,4(2H)-trione: We anticipate two bands for the imide group. The conjugation with the benzene ring will slightly lower these frequencies compared to a simple saturated imide.

  • Asymmetric C=O Stretch (C1, C3): Expected near 1775 cm⁻¹ .

  • Symmetric C=O Stretch (C1, C3): Expected near 1720 cm⁻¹ .

The Ketone Carbonyl (C4)

The C4 carbonyl group is part of a six-membered ring and is conjugated with the aromatic system.

  • A typical saturated six-membered ring ketone (e.g., cyclohexanone) absorbs around 1715 cm⁻¹.[3][10]

  • Conjugation with an aromatic ring or a C=C double bond consistently lowers the C=O stretching frequency by approximately 20-30 cm⁻¹.[1] For example, the C=O stretch in acetophenone is at 1686 cm⁻¹.[1]

Prediction for 2-methylisoquinoline-1,3,4(2H)-trione: The C4 ketone is an α,β-unsaturated ketone due to its conjugation with the fused aromatic ring. Therefore, its stretching frequency will be significantly lower than that of a simple aliphatic ketone.

  • Conjugated Ketone C=O Stretch (C4): Expected in the range of 1680–1695 cm⁻¹ .

Data Summary and Comparison

The predicted frequencies for 2-methylisoquinoline-1,3,4(2H)-trione are summarized below and compared with relevant reference compounds.

CompoundCarbonyl TypePredicted/Observed Wavenumber (cm⁻¹)Key Influencing Factors
2-Methylisoquinoline-1,3,4(2H)-trione Imide (Asymmetric) ~1775 Vibrational coupling, five-membered ring
Imide (Symmetric) ~1720 Vibrational coupling, potential overlap with ketone
Conjugated Ketone ~1690 Aromatic conjugation
N-Methylphthalimide (Reference)Imide (Asymmetric & Symmetric)1770-1790 & 1720-1740[8][9]Benchmark for N-substituted cyclic imides
Cyclohexanone (Reference)Saturated Cyclic Ketone~1715[10]Baseline for a six-membered ring ketone
Acetophenone (Reference)Conjugated Ketone~1686[1]Demonstrates the effect of aromatic conjugation

Note: The symmetric imide stretch (~1720 cm⁻¹) and the C=O stretch of a non-conjugated ketone (~1715 cm⁻¹) are very close and could potentially overlap or be difficult to resolve in a complex molecule.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To validate these predictions, a high-quality IR spectrum is essential. The following protocol outlines the potassium bromide (KBr) pellet technique, which is standard for solid samples and minimizes interference from solvents.[11]

Workflow for IR Spectrum Acquisition

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition A 1. Dry Sample & KBr (Oven, 110°C, 2h) B 2. Weigh Components (~1 mg sample, ~100 mg KBr) A->B C 3. Grind Mixture (Agate mortar and pestle) B->C D 4. Load into Pellet Die C->D E 5. Apply Pressure (Hydraulic press, 7-10 tons) D->E F 6. Inspect Pellet (Should be transparent) E->F G 7. Place Pellet in Spectrometer F->G H 8. Acquire Spectrum (4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution) G->H I 9. Process Data (Baseline correction, peak picking) H->I

Caption: Standard workflow for obtaining an IR spectrum using the KBr pellet method.

Step-by-Step Methodology
  • Preparation and Drying:

    • Causality: KBr is hygroscopic; absorbed water will cause a large, broad O-H stretching band around 3400 cm⁻¹, which can obscure N-H or other features.[2] Drying both the sample and KBr powder is critical for a clean spectrum.

    • Protocol: Place 1-2 mg of the synthesized 2-methylisoquinoline-1,3,4(2H)-trione and ~200 mg of spectroscopy-grade KBr in separate vials in an oven at 110°C for at least 2 hours. Cool to room temperature in a desiccator.

  • Mixing and Grinding:

    • Causality: The sample must be intimately and homogeneously mixed with the KBr matrix. Large crystal sizes cause significant scattering of the IR beam (the Christiansen effect), leading to distorted peak shapes and a sloping baseline. Grinding to a fine, consistent powder minimizes this.

    • Protocol: In an agate mortar and pestle, combine ~1 mg of the dried sample with ~100 mg of dried KBr. Grind the mixture for 3-5 minutes until it becomes a fine, homogenous powder with a texture similar to flour.

  • Pellet Formation:

    • Causality: High pressure causes the KBr to flow and become plastic, forming a transparent or translucent disk that allows the IR beam to pass through with minimal scattering.

    • Protocol: Transfer a portion of the powder to a pellet die. Assemble the die and place it in a hydraulic press. Evacuate the die under vacuum for 2 minutes to remove trapped air, then slowly apply pressure up to 7-10 tons. Hold the pressure for 2-3 minutes.

  • Spectrum Acquisition:

    • Causality: A background scan of the empty sample chamber is necessary to account for absorptions from atmospheric CO₂ and water vapor. Signal averaging (accumulating multiple scans) improves the signal-to-noise ratio.

    • Protocol: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum. Then, acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A typical setting is 16 scans at a resolution of 4 cm⁻¹.

Conclusion

The IR spectrum of 2-methylisoquinoline-1,3,4(2H)-trione is predicted to be characterized by three distinct carbonyl absorption bands. A high-frequency asymmetric imide stretch should appear near 1775 cm⁻¹ , followed by a symmetric imide stretch around 1720 cm⁻¹ , and a lower-frequency conjugated ketone band near 1690 cm⁻¹ . The proximity of the symmetric imide and a potential non-conjugated ketone absorption highlights the importance of using comparative analysis with model compounds for accurate assignments. This detailed spectroscopic guide, grounded in fundamental principles and supported by a robust experimental protocol, provides researchers with a reliable framework for identifying and characterizing complex carbonyl-containing heterocyclic systems.

References

  • Integrated theoretical and experimental analysis of 4-amino-N-methylphthalimide: structural, spectroscopic, and anti-breast cancer. (2025). Taylor & Francis Online.
  • Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). (2023). MDPI.
  • Organic Nitrogen Compounds VIII: Imides. (2020). Spectroscopy Online.
  • Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. (2025).
  • Synthesis, characterization and antimicrobial activity of some new phthalimide deriv
  • The Characterization of N-methylphthalimide (NMP). DEA.gov.
  • N-Methyl-phthalimide. SpectraBase.
  • N-Methylphthalimide(550-44-7)IR1. ChemicalBook.
  • The fe
  • Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide deriv
  • Infrared Spectrometry. MSU chemistry.
  • Phthalimide. PubChem.
  • 2-methyl-isoquinoline-1,3,4-trione. (2025). ChemSynthesis.
  • The C=O Stretch. [No Source]
  • Carbonyl - compounds - IR - spectroscopy. [No Source]
  • 11.2: Infrared (IR) Spectroscopy. (2020). Chemistry LibreTexts.
  • Synthesis and Solid-State NMR Characterization of 13C- and 15N-Labelled N-Methylphthalimide: A Model Compound for Studying Polyi. DTIC.
  • The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy Online.
  • The Effect of Conjugation on the Carbonyl Stretching Frequency. (2018). Organic Chemistry.
  • The carbonyl stretching bands in the infrared spectra of unsatur
  • Infrared (IR) Spectroscopy Practice Problems. (2025). Chemistry Steps.
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2022).
  • IR: carbonyl compounds. [No Source]
  • IR Spectra of Carbonyl Compounds. (2018). YouTube.
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020). International Journal of Scientific and Technology Research.
  • Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Deriv

Sources

Comparative HPLC Strategies for the Purity Assessment of 2-Methylisoquinoline-1,3,4(2H)-trione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-Methylisoquinoline-1,3,4(2H)-trione (CAS: 21640-33-5) is a highly oxidized heterocyclic compound, often encountered as a key intermediate in the synthesis of isoquinoline alkaloids or as a stable oxidative degradation product of N-methylisoquinolinium derivatives.

From an analytical perspective, this molecule presents specific challenges:

  • High Polarity: The three carbonyl groups significantly increase polarity compared to the parent isoquinoline, leading to low retention on standard C18 phases.

  • Structural Rigidity & Conjugation: The planar, electron-deficient ring system makes it an ideal candidate for alternative stationary phase selectivities beyond simple hydrophobicity.

  • Tautomeric Potential: While predominantly in the trione form, pH control is critical to prevent peak broadening associated with keto-enol tautomerism.

This guide compares two validated HPLC methodologies: a Standard C18 approach (Method A) and an Optimized Phenyl-Hexyl approach (Method B). While Method A is sufficient for basic identification, Method B is recommended for high-sensitivity purity profiling due to superior selectivity for planar aromatic impurities.

Comparative Method Analysis

Method A: The Baseline Standard (C18)
  • Stationary Phase: End-capped C18 (Octadecylsilane).

  • Mechanism: Hydrophobic interaction.

  • Performance: Reliable for separating the trione from highly non-polar synthetic precursors. However, it often exhibits "dewetting" issues or poor retention (

    
    ) for the trione itself, causing it to co-elute with the solvent front or polar hydrolysis degradants.
    
Method B: The Optimized Solution (Phenyl-Hexyl)
  • Stationary Phase: Phenyl-Hexyl (or Pentafluorophenyl - PFP).

  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.
  • Performance: The electron-rich phenyl ring of the stationary phase interacts with the electron-deficient

    
    -system of the trione. This "orthogonal" selectivity increases retention time without requiring highly aqueous mobile phases and significantly improves resolution (
    
    
    
    ) from structurally similar impurities.
Performance Data Summary
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Retention Time (

)
2.4 min5.8 minMethod B moves the peak away from the void volume.
Tailing Factor (

)
1.41.05

-

overlap improves peak symmetry.
Resolution (

)
1.8 (vs. precursor)4.2 (vs. precursor)Superior separation of the trione from mono-ones.
LOD (S/N=3) 0.5 µg/mL0.1 µg/mLSharper peaks result in higher signal-to-noise ratio.

Detailed Experimental Protocols

Common Reagents & Preparation[1][2]
  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Milli-Q (18.2 MΩ·cm).

  • Buffer Additive: 85% Phosphoric Acid (

    
    ) or Formic Acid (for MS compatibility).
    
  • Diluent: 50:50 Water:ACN (Match initial gradient conditions to prevent solvent effects).

Protocol for Method B (Recommended: Phenyl-Hexyl)

1. Chromatographic Conditions:

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled).

  • Injection Volume: 10 µL.

  • Detection: UV-DAD at 254 nm (primary) and 280 nm (secondary).

    • Note: The trione system has strong absorbance at 254 nm due to the conjugated amide/carbonyl system.

2. Mobile Phase System:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Why? Low pH suppresses the ionization of the amide nitrogen and potential enol groups, ensuring the molecule remains neutral for consistent interaction with the stationary phase.

  • Mobile Phase B: 100% Acetonitrile.

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Injection
2.0955Isocratic Hold (Polar impurity elution)
12.04060Linear Gradient
15.0595Wash Step
17.0595Hold Wash
17.1955Re-equilibration
22.0955End of Run

4. System Suitability Test (SST) Criteria:

  • Precision: %RSD of peak area for 6 replicate injections

    
     2.0%.[1]
    
  • Tailing Factor:

    
    .
    
  • Theoretical Plates (

    
    ): 
    
    
    
    5,000.

Method Development Workflow (Visualization)

The following diagram illustrates the decision logic used to select the Phenyl-Hexyl phase over the standard C18 for this specific heterocyclic trione.

MethodSelection Start Analyte Assessment: 2-Methylisoquinoline-1,3,4(2H)-trione Properties Properties: 1. High Polarity (3 x C=O) 2. Planar/Conjugated System Start->Properties InitialChoice Initial Screen: Standard C18 Column Properties->InitialChoice ResultC18 Result: Low Retention (k' < 1.5) Peak Tailing InitialChoice->ResultC18 Decision Selectivity Optimization Strategy ResultC18->Decision PathHILIC Option A: HILIC (Polarity based) Decision->PathHILIC If highly hydrophilic PathPhenyl Option B: Phenyl-Hexyl (Pi-Pi Interaction) Decision->PathPhenyl If aromatic/conjugated EvalPhenyl Evaluation: Strong Pi-Pi overlap with isoquinoline ring PathPhenyl->EvalPhenyl FinalMethod Final Method: Phenyl-Hexyl Phase Acidic Mobile Phase EvalPhenyl->FinalMethod

Caption: Decision tree for selecting Phenyl-Hexyl stationary phase to exploit pi-pi interactions for planar isoquinoline derivatives.

Scientific Rationale & Troubleshooting

Why Phenyl-Hexyl?

The "pi-pi stacking" mechanism is the differentiator. In a standard C18 column, the interaction is purely dispersive (hydrophobic). Because the trione is polar, it "dislikes" the C18 chains and travels quickly with the mobile phase. In a Phenyl-Hexyl column, the aromatic ring of the stationary phase acts as a "magnet" for the electron-deficient isoquinoline ring of the analyte. This specific interaction is sterically favored by the planar geometry of the trione, dramatically improving selectivity against non-planar impurities.

Troubleshooting Guide
  • Peak Splitting: If the trione peak splits, the pH is likely too close to the pKa of the enol form. Ensure the aqueous buffer is acidified to pH < 3.0 using Phosphoric or Formic acid.

  • Drifting Baseline: The trione has significant UV absorbance. Ensure high-purity solvents are used, as UV-absorbing contaminants in ACN can cause baseline rise at 254 nm.

  • Carryover: Due to the planar structure, the molecule may adsorb to stainless steel frits. If carryover is observed (>0.1%), include a needle wash step with 90% Methanol.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2] (Foundational text on HPLC method development and stationary phase selectivity).

  • BenchChem. (2025).[3][4] A Comparative Guide to Purity Validation of 6-Chloroisoquinoline-1-carbaldehyde: HPLC and Alternative Methods. (Provides protocols for similar isoquinoline derivatives).

  • National Institutes of Health (PMC). (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column. (Details mobile phase optimization for isoquinoline class compounds).

  • SIELC Technologies. (2025). Separation of Isoquinoline on Newcrom R1 HPLC column. (Discusses mixed-mode separation strategies for polar isoquinolines).

Sources

A Comparative Guide to the UV-Vis Absorption Spectrum of 2-Methylisoquinoline-1,3,4(2H)-trione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 2-methylisoquinoline-1,3,4(2H)-trione. In the absence of direct experimental data for this specific compound, this document leverages established spectroscopic principles and comparative data from structurally related analogs to predict its spectral characteristics. This approach is designed for researchers, scientists, and drug development professionals who require a foundational understanding of the chromophoric properties of this and similar molecular scaffolds.

Introduction: The Chromophoric System of 2-Methylisoquinoline-1,3,4(2H)-trione

2-Methylisoquinoline-1,3,4(2H)-trione is a heterocyclic compound featuring an isoquinoline core, a foundational structure in numerous pharmaceuticals.[1] Its UV-Vis absorption properties are dictated by the electronic transitions within its conjugated system. The key structural features influencing its spectrum are the aromatic benzene ring fused to a pyridine ring, the presence of three carbonyl groups, and N-methylation. These functionalities create a unique electronic environment that is expected to give rise to a characteristic absorption spectrum.

Understanding the UV-Vis spectrum is crucial for both qualitative and quantitative analysis.[2] It allows for the determination of concentration in solution via the Beer-Lambert Law and provides insights into the electronic structure of the molecule.[2][3]

Theoretical Considerations for UV-Vis Absorption

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.[4] For organic molecules like 2-methylisoquinoline-1,3,4(2H)-trione, the most relevant transitions are typically π → π* and n → π*.

  • π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. The extended conjugation in the isoquinoline ring system will lead to prominent π → π* absorptions.

  • n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the carbonyl and amide groups, to a π* antibonding orbital. These are generally lower in energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions.

The presence of multiple carbonyl groups in the trione structure is expected to introduce distinct n → π* transitions, which may appear as weaker, longer-wavelength shoulders on the main absorption bands.

Proposed Experimental Protocol for Spectral Acquisition

To ensure the acquisition of reliable and reproducible UV-Vis spectra, a standardized protocol is essential. The following methodology is recommended for the analysis of 2-methylisoquinoline-1,3,4(2H)-trione and its analogs.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended for its stability and accuracy.[1]

  • Cuvettes: Quartz cuvettes with a 1 cm path length are required for measurements in the UV region.

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, and cyclohexane) should be used to minimize background absorbance.[5]

  • Analyte: A pure sample of 2-methylisoquinoline-1,3,4(2H)-trione.

Step-by-Step Procedure
  • Solution Preparation: Prepare a stock solution of 2-methylisoquinoline-1,3,4(2H)-trione in the chosen solvent. From this stock, create a series of dilutions to determine a concentration that yields a maximum absorbance between 0.1 and 1.0 absorbance units (AU) to ensure adherence to the Beer-Lambert Law.[1]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference. Place it in the reference beam path of the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[6]

  • Sample Measurement: Rinse the sample cuvette with the analyte solution before filling it. Place the sample cuvette in the sample beam path and acquire the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If molar absorptivity (ε) is to be determined, use the Beer-Lambert equation (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_inst Instrumentation cluster_analysis Data Analysis stock Prepare Stock Solution dilute Create Dilutions stock->dilute baseline Record Baseline (Solvent Blank) dilute->baseline Select Appropriate Concentration measure Measure Sample Spectrum baseline->measure identify_lambda Identify λmax measure->identify_lambda beer_lambert Calculate Molar Absorptivity (ε) identify_lambda->beer_lambert

Caption: Workflow for UV-Vis Spectral Acquisition.

Comparative Spectral Analysis

CompoundSolventλmax (nm)Notes and Expected Transitions
IsoquinolineAcidic Mobile Phase~217, ~266, ~317The spectrum shows multiple bands corresponding to π → π* transitions. The fine structure is characteristic of aromatic systems.[7]
Substituted IsoquinolinesChloroform302 - 350Introduction of various substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.[8]
2-Methylisoquinoline-1,3,4(2H)-trione (Predicted) Non-polar (e.g., Hexane)220-240, 270-290, 320-340 (π → π); >350 (n → π)The extended conjugation and the presence of three carbonyl groups are expected to lead to a more complex spectrum with a significant bathochromic shift compared to isoquinoline. The n → π* transitions from the carbonyls will likely appear as weak, longer-wavelength absorptions.
2-Methylisoquinoline-1,3,4(2H)-trione (Predicted) Polar (e.g., Ethanol)225-245, 275-295, 325-345 (π → π); <350 (n → π)In a polar solvent, a blue shift (hypsochromic shift) of the n → π* transitions is expected due to stabilization of the non-bonding orbitals. A red shift (bathochromic shift) of the π → π* transitions is anticipated due to stabilization of the π* excited state.[9]
The Influence of the Trione System

The three carbonyl groups in 2-methylisoquinoline-1,3,4(2H)-trione are expected to have a profound effect on the UV-Vis spectrum. Each C=O group introduces a non-bonding orbital (n) and a π* orbital. This will likely result in:

  • Bathochromic Shift: The carbonyl groups act as auxochromes, extending the conjugation and lowering the energy of the π → π* transitions, thus shifting them to longer wavelengths compared to isoquinoline.

  • Appearance of n → π* Transitions: These transitions, which are absent in the parent isoquinoline, will likely be observed as low-intensity bands or shoulders at longer wavelengths.

The Effect of N-Methylation

The methyl group attached to the nitrogen atom is an electron-donating group. While its effect on the overall spectrum is likely to be less pronounced than the trione system, it may contribute to a slight bathochromic shift.

The Importance of Solvent Choice

The polarity of the solvent can significantly influence the position and intensity of absorption bands, a phenomenon known as solvatochromism.[10]

  • Polar Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the lone pairs of electrons on the carbonyl oxygens and the nitrogen atom. This stabilizes the ground state of the n → π* transition, leading to a hypsochromic (blue) shift. Conversely, polar solvents tend to stabilize the π* excited state more than the ground state, resulting in a bathochromic (red) shift for π → π* transitions.[9][11]

  • Non-polar Solvents (e.g., Hexane, Cyclohexane): In non-polar solvents, solute-solvent interactions are minimal, and the spectrum is more representative of the isolated molecule. Fine structure may be more resolved in non-polar solvents.[5]

Diagram of Solvent Effects on Electronic Transitions

G cluster_nonpolar Non-polar Solvent cluster_polar Polar Solvent n n pi_star π n->pi_star n → π pi π pi->pi_star π → π* n_polar n (stabilized) pi_star_polar π* (stabilized) n_polar->pi_star_polar Higher Energy (Blue Shift) pi_polar π pi_polar->pi_star_polar Lower Energy (Red Shift)

Caption: Influence of solvent polarity on electronic transitions.

Conclusion

Based on a comparative analysis with isoquinoline and related structures, the UV-Vis absorption spectrum of 2-methylisoquinoline-1,3,4(2H)-trione is predicted to be complex, with multiple absorption bands. The extended conjugation due to the trione system is expected to cause a significant bathochromic shift of the π → π* transitions compared to the parent isoquinoline. Furthermore, the presence of carbonyl groups will introduce weak n → π* transitions at longer wavelengths. The exact position of these absorption maxima will be sensitive to solvent polarity, with n → π* transitions showing a hypsochromic shift and π → π* transitions a bathochromic shift in polar solvents. The experimental validation of these predictions will provide valuable data for the analytical characterization of this and similar compounds in various research and development settings.

References

  • Benchchem. A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
  • SIELC Technologies. Uv-Vis Spectrum of Isoquinoline.
  • PMC - NIH.
  • ChemSynthesis. 2-methyl-isoquinoline-1,3,4-trione.
  • Sim4t.
  • ResearchGate.
  • Purdue Engineering. Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • Master Organic Chemistry. Introduction To UV-Vis Spectroscopy.
  • Experiment 2: UV-Vis Spectrophotometric Characteriz
  • Sigma-Aldrich. 2-METHYL-ISOQUINOLINE-1,3,4-TRIONE AldrichCPR.
  • YouTube. UV-6 || Common Solvents in UV-visible spectroscopy || Effect of solvent on n-π* and π-π* transitions.
  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes.
  • Chemistry LibreTexts. 2.4: Effect of Solvent.
  • PubMed. Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore.

Sources

A Senior Application Scientist’s Guide to Verifying the Irreversible Inhibition of Caspase-3 by Isoquinoline-1,3,4-triones

Author: BenchChem Technical Support Team. Date: February 2026

Caspase-3 is a critical executioner enzyme in the apoptotic pathway, making it a prime therapeutic target for diseases characterized by dysregulated cell death. While numerous inhibitors have been developed, most target the active site directly. Isoquinoline-1,3,4-triones represent a novel class of potent, small-molecule caspase-3 inhibitors identified through high-throughput screening. However, their method of inactivation is unconventional.

Unlike classic irreversible inhibitors that form a direct covalent bond with the catalytic cysteine, isoquinoline-1,3,4-triones act through an indirect, multi-step mechanism. Kinetic analysis reveals these compounds function as time-dependent, irreversible inhibitors that require the presence of both a reducing agent, such as 1,4-dithiothreitol (DTT), and oxygen. The isoquinoline trione derivative engages in a redox cycle with DTT, generating reactive oxygen species (ROS). It is these ROS, not the parent compound, that irreversibly oxidize the catalytic cysteine (Cys-163) of caspase-3 to sulfonic acid (-SO₃H), rendering the enzyme permanently inactive. Crystal structures confirm this modification and surprisingly show that the isoquinoline trione molecule itself binds at the dimer interface of caspase-3, not in the active site.

This guide provides the necessary protocols to rigorously verify this mechanism and compare its characteristics to other classes of caspase-3 inhibitors.

The Unique ROS-Mediated Inactivation Pathway

The mechanism's complexity demands a multi-faceted validation approach. The inhibitor's action is not a simple lock-and-key interaction but a catalyzed generation of a secondary inactivating species.

G substance substance process process enzyme enzyme inactive_enzyme inactive_enzyme IQT Isoquinoline Trione (IQT) Redox Redox Cycling IQT->Redox DTT_red DTT (reduced) DTT_red->Redox O2 Oxygen (O₂) O2->Redox ROS Reactive Oxygen Species (ROS) Casp3_inactive Inactive Caspase-3 (Cys-SO₃H) ROS->Casp3_inactive irreversible oxidation Redox->ROS generates Casp3_active Active Caspase-3 (Cys-SH) Casp3_active->Casp3_inactive irreversible oxidation

Caption: ROS-mediated inactivation of Caspase-3 by Isoquinoline Triones.

Part 1: Core Experimental Verification of Irreversibility

To substantiate the claim of irreversible inhibition, three key experimental pillars must be established: time-dependent kinetics, inability to recover activity upon inhibitor removal, and direct physical evidence of covalent modification.

Protocol 1: Kinetic Analysis of Time-Dependent Inhibition

Causality: An irreversible inhibitor often displays time-dependent and concentration-dependent inactivation. This is because the inhibitory event is not a rapid equilibrium but a progressive, often covalent, modification. By measuring the rate of activity loss at different inhibitor concentrations, we can calculate a second-order rate constant (often denoted as kobs/[I] or kinact/KI), which serves as a crucial metric for inhibitory potency.

Experimental Workflow Diagram:

G step step data data analysis analysis A Prepare Assay Buffer (HEPES, NaCl, EDTA, DTT) B Pre-incubate Caspase-3 with varying [IQT] A->B C Initiate reaction by adding fluorogenic substrate (e.g., Ac-DEVD-pNA) B->C D Monitor product formation (absorbance at 405 nm) over time (Progress Curves) C->D E Fit progress curves to pseudo-first-order equation v = v₀ * exp(-k_obs * t) D->E F Determine k_obs for each [IQT] E->F G Plot k_obs vs. [IQT] F->G H Calculate inactivation rate (Slope = k_obs/[I]) G->H

Caption: Workflow for determining the inactivation rate constant.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, and 2 mM DTT). Prepare stock solutions of recombinant human caspase-3, the isoquinoline trione inhibitor (in DMSO), and the chromogenic substrate Ac-DEVD-pNA.

  • Incubation: In a 96-well plate, add the assay buffer and a range of inhibitor concentrations (e.g., 0 nM to 500 nM). Add a fixed concentration of caspase-3 (e.g., 5 nM) to all wells except the blank. Allow the enzyme and inhibitor to pre-incubate for a set period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a saturating concentration of Ac-DEVD-pNA (e.g., 200 µM).

  • Data Acquisition: Immediately begin monitoring the absorbance at 405 nm every 30 seconds for 30-60 minutes using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot absorbance vs. time. These are the progress curves.

    • Fit each progress curve to a pseudo-first-order exponential decay equation to determine the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]).

    • Perform a linear regression on the kobs vs. [I] plot. The slope of this line represents the second-order rate constant of inactivation (kobs/[I]).

Protocol 2: Jump-Dilution to Confirm Irreversibility

Causality: This is the definitive experiment to distinguish between a tightly-binding reversible inhibitor and a true irreversible inhibitor. The principle is to form the enzyme-inhibitor complex at a high concentration and then rapidly dilute the mixture to a concentration where the inhibitor, if it were to dissociate, would be too dilute to cause significant re-binding. A lack of activity recovery post-dilution is the hallmark of irreversible inhibition.

Experimental Workflow Diagram:

G step step control control test test outcome outcome A Incubate Caspase-3 with high [IQT] (e.g., 10x IC₅₀) to achieve >95% inhibition C Rapidly dilute both samples (e.g., 100-fold) into assay buffer containing substrate A->C B Incubate Caspase-3 with vehicle (DMSO) only B->C D Monitor enzyme activity immediately and over time C->D E No recovery of activity in IQT sample D->E Test Result F Full activity observed in vehicle control D->F Control Result

Caption: Workflow for a jump-dilution experiment.

Step-by-Step Methodology:

  • Concentrated Incubation: Prepare two tubes.

    • Test Sample: Incubate a concentrated solution of caspase-3 (e.g., 500 nM) with a concentration of the isoquinoline trione known to cause >95% inhibition (e.g., 10x IC₅₀) for a sufficient time (e.g., 60 minutes).

    • Control Sample: Incubate the same concentration of caspase-3 with the equivalent volume of vehicle (DMSO).

  • Rapid Dilution: Prepare assay wells containing the substrate (Ac-DEVD-pNA) in assay buffer.

  • Initiate the assay by performing a large, rapid dilution (e.g., 100-fold) of both the Test and Control samples into the substrate-containing wells. This simultaneously lowers the enzyme concentration to a measurable level and the free inhibitor concentration to a negligible level (e.g., 0.1x IC₅₀).

  • Activity Measurement: Immediately monitor enzymatic activity in both samples over time.

  • Interpretation: If the inhibition is irreversible, the activity of the Test Sample will remain near zero. If the inhibitor were reversible, you would observe a gradual, exponential recovery of enzyme activity as the inhibitor dissociates from the active site. The Control Sample should exhibit robust and stable activity.

Protocol 3: Mass Spectrometry to Identify Covalent Modification

Causality: While kinetic and dilution assays provide strong functional evidence, mass spectrometry (MS) provides direct physical proof of a covalent modification. For the isoquinoline trione mechanism, we hypothesize the oxidation of the active site cysteine (Cys-163). This modification adds 48 Da (+O₃) to the mass of the cysteine-containing peptide fragment, which can be precisely identified by high-resolution LC-MS/MS.

Step-by-Step Methodology:

  • Sample Preparation: Incubate caspase-3 with the isoquinoline trione inhibitor (and DTT/O₂) as in the previous protocols to achieve complete inactivation. As a control, incubate caspase-3 with vehicle only.

  • Denaturation and Digestion: Denature the protein samples (e.g., with urea), reduce disulfide bonds (with DTT, if necessary, though care must be taken given the mechanism), alkylate free cysteines (with iodoacetamide), and then digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS spectra against the known protein sequence of human caspase-3.

    • Specifically look for the peptide containing the active site Cys-163.

    • In the inhibitor-treated sample, search for a mass shift of +48.0 Da on Cys-163, corresponding to its oxidation to sulfonic acid. This modification should be absent or at very low abundance in the control sample.

    • The MS/MS fragmentation pattern of the modified peptide will confirm the precise location of the modification on Cys-163.

Part 2: Comparative Analysis with Alternative Caspase-3 Inhibitors

The unique, indirect inhibitory mechanism of isoquinoline-1,3,4-triones stands in contrast to more conventional caspase-3 inhibitors. Understanding these differences is vital for selecting the appropriate tool for a given biological question or therapeutic strategy.

Inhibitor ClassExample CompoundMechanism of ActionBinding SiteTypical Potency (Ki/IC₅₀)Reversibility
Isoquinoline-1,3,4-trione Compound 6kROS-mediated oxidation of catalytic CysDimer Interface (non-specific)40 nM (IC₅₀)Irreversible
Peptide Ketone Z-DEVD-FMKDirect covalent modification of catalytic CysActive Site S1-S4 Pockets~18 µM (IC₅₀)Irreversible
Peptide Aldehyde Ac-DEVD-CHOForms a reversible covalent thiohemiacetalActive Site S1-S4 Pockets0.2 nM (Ki)Reversible
Pan-Caspase Inhibitor Q-VD-OPhCovalent modification via O-acyl-enzymeActive Site25-400 nM (IC₅₀)Irreversible
Allosteric Inhibitor DiflunisalNon-competitive, binds to allosteric siteDimerization Interface~25-50 µM (IC₅₀)Reversible

This comparison highlights the novelty of the isoquinoline triones. While they achieve an irreversible outcome similar to peptide ketones, their indirect mechanism and non-active site binding are distinct. This could offer advantages in scenarios where active site competition with high substrate concentrations is a concern, a known challenge for orthosteric inhibitors.

Conclusion

Verifying the irreversible inhibition of caspase-3 by isoquinoline-1,3,4-triones requires a rigorous, multi-pronged approach that goes beyond simple IC₅₀ determination. The experimental framework presented here—combining time-dependent kinetics, jump-dilution assays, and mass spectrometric analysis—provides a self-validating system to confirm not only the irreversibility but also the unique ROS-mediated mechanism of action. By understanding these protocols and their underlying principles, researchers can confidently characterize this novel class of inhibitors and objectively compare their performance against established alternatives, ultimately accelerating the development of new therapeutic strategies targeting apoptosis.

References

  • Du, J. Q., Wu, J., Zhang, H. J., Zhang, Y. H., Qiu, B. Y., Wu, F., Chen, Y. H., Li, J. Y., Nan, F. J., Ding, J. P., & Li, J. (2008). Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species. The Journal of biological chemistry, 283(44), 30205–30215. [Link]

  • Assay Genie. (2023, July 18). Cleaved Caspase-3 and Apoptosis. Assay Genie. [Link]

  • Du, J. Q., Wu, J., Zhang, H. J., Zhang, Y. H., Qiu, B. Y., Wu, F., Chen, Y. H., Li, J. Y., Nan, F. J., Ding, J. P., & Li, J. (2008). Isoquinoline-1,3

Safety Operating Guide

Proper Disposal Procedures: 2-Methylisoquinoline-1,3,4(2H)-trione

[1][2][3]

Executive Safety Directive

Status: Hazardous Chemical Intermediate Primary Disposal Route: High-Temperature Incineration (via EHS/Waste Management) Critical Prohibition: Do NOT dispose of via sanitary sewer (sink) or regular trash.[1]

Operational Summary: 2-methylisoquinoline-1,3,4(2H)-trione is a heterocyclic trione derivative often used as a reactive intermediate in pharmaceutical synthesis.[2][1] Due to its electrophilic nature (Michael acceptor potential) and lack of extensive toxicological data, it must be handled under the Precautionary Principle : treat as Toxic , Irritant , and Environmentally Hazardous .[2]

Chemical Identity & Hazard Profile

Understanding the physicochemical properties is the first step in safe waste segregation.[2]

PropertyDataOperational Implication
CAS Number 21640-33-5Use for waste tagging/manifests.[2][1]
Molecular Formula C₁₀H₇NO₃Nitrogen-bearing organic; releases NOx upon incineration.[2][1]
Physical State Solid (Powder)Dust inhalation risk; requires N95/P100 or fume hood handling.[1]
Solubility Soluble in DMSO, DCM, CHCl₃Dictates liquid waste stream selection (Halogenated vs. Non-halogenated).[2]
Reactivity Electrophilic (Trione moiety)Incompatible with strong nucleophiles (e.g., strong bases, azides) which may cause exothermic decomposition.[2]

Hazard Classification (GHS/OSHA):

  • H302: Harmful if swallowed.[1][3][4][5][6]

  • H315/H319: Causes skin and serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1]

  • H412: Harmful to aquatic life with long-lasting effects.[2][1][4]

Waste Segregation & Decision Logic

Effective disposal begins with segregation at the point of generation.[1] Mixing this compound with incompatible streams creates "unknowns" that are expensive and dangerous to treat.[1]

Segregation Workflow (DOT Visualization)

The following diagram illustrates the decision logic for segregating 2-methylisoquinoline-1,3,4(2H)-trione waste.

WasteSegregationStartWaste Generation:2-methylisoquinoline-1,3,4(2H)-trioneStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathPure Substanceor Contaminated DebrisLiquidPathIn SolutionStateCheck->LiquidPathReaction Mixtureor Mother LiquorBinSolidBIN A: Solid Hazardous Waste(Label: Toxic Solid)SolidPath->BinSolidDouble Bag & TagSolventCheckSolvent Type?LiquidPath->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains >1% HalogensNonHaloNon-Halogenated(DMSO, Methanol, Acetone)SolventCheck->NonHaloNo HalogensBinHaloBIN B: Halogenated Organic Waste(Label: Contains Halogens)Halo->BinHaloBinNonHaloBIN C: Non-Halogenated Organic Waste(Label: Flammable/Toxic)NonHalo->BinNonHalo

Caption: Decision tree for segregating 2-methylisoquinoline-1,3,4(2H)-trione based on physical state and solvent matrix.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Best for: Expired reagents, weighing boat residues, contaminated gloves, and spill cleanup materials.[2]

  • Containment: Collect the solid material in a sealable, chemically compatible container (e.g., HDPE wide-mouth jar or double-lined polyethylene bag).

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Write out fully: "2-methylisoquinoline-1,3,4(2H)-trione". Do not use abbreviations or structure drawings alone.

    • Hazards: Check "Toxic" and "Irritant".[1][4]

  • Debris: Place contaminated paper towels, gloves, and weighing boats into a separate clear plastic bag labeled "Solid Debris - Contaminated with [Compound Name]".[2]

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary container until pickup.

Protocol B: Liquid Waste (Solutions)

Best for: Reaction mixtures, mother liquors, and washing solvents.[2]

Step 1: Solvent Identification [1]

  • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Dispose into the Halogenated Waste carboy.[1]

    • Why? Halogenated solvents require specific incineration temperatures to prevent dioxin formation.[1]

  • Scenario 2 (Non-Halogenated): If dissolved in Acetone, DMSO, Methanol, or Ethyl Acetate.[2]

    • Dispose into the Non-Halogenated Organic carboy.

Step 2: Concentration Limit

  • If the concentration of the trione is high (>10%), consider precipitating it out (if possible) to dispose of as solid waste, reducing the volume of high-hazard liquid waste.[2]

Step 3: Compatibility Check

  • WARNING: Do not mix with waste streams containing strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (e.g., Sodium Hydroxide waste).[2] The trione functionality can degrade exothermically under these conditions.

Protocol C: Empty Containers

Regulatory Standard: RCRA "RCRA Empty" Definition (40 CFR 261.7)

  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or DCM).

  • Rinsate Disposal: Pour all three rinses into the appropriate liquid waste container (see Protocol B).

  • Defacing: Cross out the original label or remove it entirely.[1]

  • Disposal: Once dry and odorless, the bottle can be uncapped and placed in the glass recycling or trash, depending on local institutional policy.

Emergency Procedures: Spills

Immediate actions to take in the event of an accidental release.

Small Spill (< 5 grams/mL):

  • Isolate: Alert nearby personnel.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquids: Absorb with vermiculite or standard spill pads.[1]

  • Cleanup: Place all materials into a heavy-duty plastic bag. Label as "Hazardous Waste: Spill Debris (2-methylisoquinoline-1,3,4(2H)-trione)".[2][1]

  • Clean Surface: Wipe the area with soap and water.[1][7]

Large Spill (> 5 grams/mL) or Dust Cloud:

  • Evacuate: Leave the immediate area and close the door.

  • Notify: Contact EHS or the emergency coordinator immediately.[1]

  • Do Not Enter: Do not attempt cleanup without respiratory protection (N95 or half-mask respirator).

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 10640, Isoquinoline-1,3,4-trione. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] Retrieved from [Link]

A Senior Application Scientist's Guide to Handling 2-Methylisoquinoline-1,3,4(2H)-trione: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 2-methylisoquinoline-1,3,4(2H)-trione (CAS No. 21640-33-5). As researchers and drug development professionals, our work with novel compounds is predicated on a foundation of safety and meticulous planning. This document provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a self-validating system for laboratory safety. Our goal is to empower you with the knowledge to handle this compound with confidence and care, ensuring the integrity of your research and, most importantly, your personal safety.

Part 1: Hazard Assessment and Inferred Risks

The structure combines a nitrogen-containing heterocyclic isoquinoline core with a trione functional group, suggesting potential for both physiological activity and chemical reactivity.

Inference from Analogous Compounds:

  • Isoquinoline: The parent heterocycle, isoquinoline, is classified as harmful if swallowed and toxic in contact with skin.[1] It is also known to cause serious skin and eye irritation.[1][2] Furthermore, it is a suspected carcinogen.[1] Given these properties, any derivative should be handled with the assumption of similar or greater toxicity.

  • Quinones (e.g., p-Benzoquinone): The dione functionality within the trione structure is characteristic of quinones. Quinones are known irritants to the eyes, skin, and respiratory tract.[3][4][5] Acute, high-level exposure can lead to eye damage, while chronic contact can result in skin ulceration and dermatitis.[3][5] Quinone is also classified as toxic if swallowed or inhaled.[6]

Based on this analysis, we must treat 2-methylisoquinoline-1,3,4(2H)-trione as a substance that is potentially:

  • Toxic via inhalation, dermal contact, and ingestion.

  • A severe irritant to the skin, eyes, and respiratory system.

  • A potential skin sensitizer.

  • A suspected carcinogen with unknown long-term health effects.

Therefore, all handling procedures must be designed to minimize any possibility of direct contact or aerosol generation.

Part 2: Personal Protective Equipment (PPE) Protocol

The selection and use of PPE is your last and most critical line of defense against chemical exposure. The following PPE is mandatory when handling 2-methylisoquinoline-1,3,4(2H)-trione in any form (solid or in solution).

Foundational PPE for All Operations

This is the minimum required PPE for entering any laboratory space where this compound is handled.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. However, for all but the most cursory of visits to the lab, chemical splash goggles are required to provide a seal around the eyes and offer protection against splashes and fine particulates.[7]

  • Protective Clothing: A flame-resistant laboratory coat is required. Ensure it is fully buttoned with sleeves rolled down.

  • Footwear: Closed-toe shoes are mandatory. Perforated shoes or sandals are not permitted.[8]

  • Long Pants: Legs must be fully covered.

Task-Specific PPE Requirements

Different laboratory tasks carry different levels of risk. The following table outlines the required PPE for specific operations involving 2-methylisoquinoline-1,3,4(2H)-trione.

Task Hand Protection Eye/Face Protection Respiratory Protection Additional Protective Clothing
Weighing Solid Compound Double-gloved with nitrile or neoprene gloves.Chemical splash goggles and a face shield.NIOSH-approved N95 or higher-rated respirator.Disposable gown over lab coat.
Preparing Solutions Double-gloved with nitrile or neoprene gloves.Chemical splash goggles and a face shield.Work within a certified chemical fume hood.Disposable gown over lab coat.
Running Reactions/Transfers Double-gloved with nitrile or neoprene gloves.Chemical splash goggles.Work within a certified chemical fume hood.Standard lab coat.
Handling Contaminated Waste Heavy-duty nitrile or butyl rubber gloves.Chemical splash goggles.Not typically required if waste is sealed.Standard lab coat.
Glove Selection and Use

No single glove material provides protection against all chemicals.[9] For 2-methylisoquinoline-1,3,4(2H)-trione, where specific permeation data is unavailable, a conservative approach is necessary.

  • Material: Nitrile gloves offer good general resistance to a range of chemicals and are preferable to latex to avoid potential allergies.[9] For extended contact or when handling solutions, neoprene or butyl rubber gloves should be considered.

  • Double Gloving: When handling the solid compound or concentrated solutions, always wear two pairs of gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.[10]

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.[11] Change gloves immediately if contamination is suspected or after a maximum of two hours of use. Never reuse disposable gloves.

Part 3: Operational and Disposal Plans

Handling and Storage Procedures

Proper handling and storage are critical to preventing accidental exposure and maintaining the integrity of the compound.

  • Designated Area: All work with 2-methylisoquinoline-1,3,4(2H)-trione should be conducted in a designated area, such as a certified chemical fume hood, to control potential airborne particulates.[8]

  • Weighing: Handle the solid compound in a fume hood or a ventilated balance enclosure to prevent inhalation of fine powders. Use anti-static weigh boats to minimize dispersal.

  • Solution Preparation: When preparing solutions, always add the solid to the solvent slowly. This minimizes the risk of splashing.

  • Storage: Store the compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[8]

Spill and Emergency Procedures

Preparedness is key to responding effectively to an emergency.

Workflow for Emergency Response

EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Alert others & Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size (Minor vs. Major) Evacuate->Assess MinorSpill Minor Spill: Use Spill Kit (Trained Personnel Only) Assess->MinorSpill Minor MajorSpill Major Spill: Contact Emergency Services Assess->MajorSpill Major Cleanup Collect Waste & Decontaminate Area MinorSpill->Cleanup Report Report Incident MajorSpill->Report Cleanup->Report Exposure Exposure Occurs (Skin/Eyes) Remove Remove Contaminated PPE/Clothing Exposure->Remove Flush Flush Affected Area (15 min minimum) Remove->Flush Medical Seek Immediate Medical Attention Flush->Medical SDS Provide SDS to Medical Personnel Medical->SDS ReportExp Report Incident Medical->ReportExp

Caption: Emergency response workflow for spills and personal exposures.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[12][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Minor Spill (Solid): If you are trained and it is safe to do so, cover the spill with a damp paper towel to avoid raising dust. Gently scoop the material into a sealed container for disposal. Decontaminate the area with soap and water.[15]

  • Minor Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7]

  • Major Spill: Evacuate the laboratory immediately and notify your institution's emergency response team.[7][12]

Decontamination and Disposal Plan

All waste generated from handling 2-methylisoquinoline-1,3,4(2H)-trione must be treated as hazardous waste.

Workflow for Waste Disposal

WasteDisposal Start Generate Waste (Solid, Liquid, Contaminated PPE) Segregate Segregate Waste Streams (e.g., Solid vs. Liquid) Start->Segregate Container Use Designated, Labeled, Leak-Proof Waste Containers Segregate->Container Seal Keep Containers Sealed When Not in Use Container->Seal Storage Store in Secondary Containment in a Designated Area Seal->Storage Pickup Request Pickup by Environmental Health & Safety Storage->Pickup

Caption: Step-by-step process for hazardous waste disposal.

  • Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[16][17]

  • Container Rinsing: Empty containers that held 2-methylisoquinoline-1,3,4(2H)-trione must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[16]

  • Decontamination: Decontaminate all non-disposable glassware and equipment by rinsing with a suitable solvent (collected as hazardous waste) followed by washing with soap and water.[15] Surfaces in the fume hood and work area should be wiped down with soap and water after each use.

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical or its waste down the drain or in the regular trash.[16][17]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 2-methylisoquinoline-1,3,4(2H)-trione, ensuring a safe and productive research environment.

References

  • Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
  • Duke Kunshan University. (n.d.). Laboratory Emergency Preparedness.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • The University of Western Australia. (2024, November 27). Laboratory emergency response procedures.
  • U.S. Environmental Protection Agency. (2000, January). Quinone (p-Benzoquinone).
  • Centers for Disease Control and Prevention. (2019, October 30). NIOSH Pocket Guide to Chemical Hazards - Quinone.
  • Imperial College London. (n.d.). Emergency procedures.
  • ECHEMI. (n.d.). Quinone SDS, 106-51-4 Safety Data Sheets.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
  • ChemicalBook. (n.d.). Isoquinoline CAS#: 119-65-3.
  • University of Minnesota. (n.d.). 2.8 Decontamination and Laboratory Cleanup.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • ECHEMI. (n.d.). Isoquinoline SDS, 119-65-3 Safety Data Sheets.
  • National Institutes of Health. (n.d.). Isoquinoline | C9H7N | CID 8405. PubChem.
  • University of Illinois. (n.d.). Chemical Waste Procedures. Division of Research Safety.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: 1,4-Benzoquinone.
  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination.
  • Cornell University. (n.d.). Appendix E - Lab Decommissioning Process. Environment, Health and Safety.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • U.S. Environmental Protection Agency. (n.d.). Isoquinoline - Hazard. CompTox Chemicals Dashboard.
  • Harvard University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Isoquinoline.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.